molecular formula C8H9N3O B8763389 4-Amidinobenzamide

4-Amidinobenzamide

Cat. No.: B8763389
M. Wt: 163.18 g/mol
InChI Key: HKMIWYWBIYCXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amidinobenzamide Hydrochloride (CAS 59855-11-7) is a chemical compound with the molecular formula C8H10N3O and a molecular weight of 164.19 g/mol . It is supplied as a solid and should be stored at room temperature. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers are exploring the potential of various benzamide derivatives as privileged scaffolds in drug discovery due to their ability to interact with a wide range of biological targets . These related structures often serve as key pharmacophores in the development of compounds with antitumor, anti-inflammatory, and antiviral activities . As with all research chemicals, proper safety procedures should be followed. Refer to the Safety Data Sheet for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

4-carbamimidoylbenzamide

InChI

InChI=1S/C8H9N3O/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H3,9,10)(H2,11,12)

InChI Key

HKMIWYWBIYCXFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=N)N)C(=O)N

Origin of Product

United States

Foundational & Exploratory

Comparative Technical Guide: 4-Amidinobenzamide vs. 4-Aminobenzamidine

[1]

Executive Summary & Molecular Identities

The primary distinction lies in the para-substituent relative to the amidine group. 4-Aminobenzamidine features an electron-donating amino group, making it an ideal ligand for immobilization in affinity chromatography. This compound features an electron-withdrawing amide group, primarily used as a thermodynamic probe to study hydration networks in drug design.

Structural Specifications
Feature4-Aminobenzamidine (4-NH₂-BA)This compound (4-CONH₂-BA)
IUPAC Name 4-Aminobenzenecarboximidamide4-Carbamimidoylbenzamide
Common Core Benzamidine (Ph-C(=NH)NH₂)Benzamidine (Ph-C(=NH)NH₂)
Functional Group (C4) Amino (-NH₂) Amide (-CONH₂)
CAS Number 3858-83-1 (Free base)2498-50-2 (Dihydrochloride)59855-11-7 (Hydrochloride)
Molecular Weight 135.17 g/mol (Free base)163.18 g/mol (Free base)
Electronic Nature Electron-Donating (Resonance)Electron-Withdrawing (Induction/Resonance)
Primary Application Affinity Purification LigandStructural Biology / Thermodynamic Probe
Visual Structural Analysis

The following diagram contrasts the chemical structures and electronic effects of the para-substituents.

Structurescluster_04-Aminobenzamidine (4-NH2-BA)cluster_1This compound (4-CONH2-BA)node_AAmidine Group(S1 Pocket Anchor)Phenyl RingAmino (-NH2)(Coupling Handle)node_A:subst->node_A:ringe- Donation (+R)Stabilizes Cationnode_BAmidine Group(S1 Pocket Anchor)Phenyl RingAmide (-CONH2)(H-Bond Donor/Acceptor)node_B:subst->node_B:ringe- Withdrawal (-R/-I)Destabilizes CationcaptionFigure 1: Structural comparison highlighting electronic effects of para-substituents.

Mechanistic Analysis: Serine Protease Inhibition[2][4]

Both molecules act as competitive inhibitors of trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa).[1] They mimic the side chain of Arginine , the natural P1 residue recognized by the enzyme's S1 specificity pocket.

Binding Mode (The "Two-Point" Interaction)
  • Primary Anchor: The positively charged amidine group forms a salt bridge with the conserved Aspartate 189 (chymotrypsin numbering) at the bottom of the S1 pocket.

  • Secondary Interaction: The phenyl ring engages in hydrophobic/van der Waals interactions with the walls of the S1 pocket.

  • Tertiary Interaction (The Differentiator):

    • 4-NH₂-BA: The amino group points out towards the solvent or interacts with water molecules at the pocket entrance. It causes minimal disruption to the conserved water network.

    • 4-CONH₂-BA: The bulky amide group can displace specific conserved water molecules (e.g., "Water 4" in thrombin structures). This displacement alters the enthalpy-entropy compensation profile, often resulting in weaker binding affinity compared to the amino analog due to the energetic cost of desolvation.

Comparative Inhibition Constants ( )

Note: Values are approximate and enzyme-dependent.

Enzyme4-Aminobenzamidine (

)
This compound (

)
Mechanistic Insight
Trypsin ~8 - 15 µM~30 - 50 µMThe amide group is sterically larger and electronically withdrawing, slightly reducing affinity.
Thrombin ~80 - 100 µM> 150 µMThrombin's S1 pocket is more restrictive; the amide group creates unfavorable steric clashes or water displacement penalties.
Urokinase (uPA) ~82 µMNot typically used4-NH₂-BA is a standard reference inhibitor for uPA.

Functional Applications

A. 4-Aminobenzamidine: The Purification Workhorse

This molecule is the industry standard for purifying serine proteases. The para-amino group serves as a nucleophilic "handle," allowing covalent attachment to solid supports (beads) without interfering with the amidine's ability to bind the enzyme.

Key Application: Benzamidine Sepharose 4 Fast Flow

  • Mechanism: The resin captures proteases from crude lysates.

  • Elution: Competitive elution with free Benzamidine or low pH.

B. This compound: The Structural Probe

This molecule is rarely used for purification. Instead, it is used in Fragment-Based Drug Design (FBDD) .

  • Usage: Researchers co-crystallize this ligand with proteases to map "wet" vs. "dry" regions of the active site.

  • Significance: By comparing the binding thermodynamics of 4-CONH₂-BA vs. Benzamidine, scientists can quantify the energetic contribution of displacing specific water molecules—a critical step in designing high-affinity drugs.

Experimental Protocols

Protocol 1: Preparation of 4-Aminobenzamidine Affinity Resin

Objective: Covalently couple 4-Aminobenzamidine to NHS-activated Sepharose for protease purification.

Reagents:

  • NHS-activated Sepharose (or CNBr-activated Sepharose)

  • Ligand: 4-Aminobenzamidine Dihydrochloride[2][3]

  • Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 0.1 M Tris-HCl, pH 8.5 (or 1 M Ethanolamine)

  • Wash Buffers: Acetate buffer (pH 4.0) and Tris buffer (pH 8.0)

Workflow:

  • Ligand Preparation: Dissolve 4-Aminobenzamidine in Coupling Buffer (conc. ~10 mg/mL). Note: Ensure pH is >8.0 to keep the aniline amine unprotonated and nucleophilic.

  • Resin Washing: Wash NHS-Sepharose with cold 1 mM HCl to remove preservation additives.

  • Coupling Reaction: Mix ligand solution with resin (ratio: 1 mL resin to 2 mL ligand solution). Incubate for 2–4 hours at room temperature or overnight at 4°C with gentle rotation.

  • Blocking: Drain coupling buffer and add Blocking Buffer to saturate remaining active NHS esters. Incubate for 1 hour.

  • Cycle Washing: Wash resin alternately with Acetate buffer (pH 4.0) and Tris buffer (pH 8.0) (3 cycles) to remove non-covalently bound ligand.

  • Storage: Store in 20% Ethanol at 4°C.

Protocol 2: Enzymatic Determination (Spectrophotometric)

Objective: Determine the inhibition constant for this compound against Trypsin.

Reagents:

  • Enzyme: Bovine Trypsin (10 nM final conc.)

  • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide)

  • Inhibitor: this compound (0, 10, 20, 40, 80 µM)

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

Workflow:

  • Baseline: Monitor absorbance at 410 nm (release of p-nitroaniline) for the substrate alone.

  • Inhibition Setup: Prepare a 96-well plate with varying concentrations of Inhibitor and fixed Enzyme. Incubate for 10 mins to reach equilibrium.

  • Reaction Start: Add Substrate (at

    
     concentration, ~1 mM) to all wells.
    
  • Measurement: Measure initial velocity (

    
    ) over the first 5 minutes.
    
  • Analysis: Plot

    
     vs. [Inhibitor] (Dixon Plot). The X-intercept equals 
    
    
    (for competitive inhibition).

Workflow Visualization

The following diagram illustrates the divergent utility of these two molecules in a research pipeline.

Workflowcluster_purificationPurification Phase (4-Aminobenzamidine)cluster_characterizationCharacterization Phase (this compound)startStarting Material: Crude Cell Lysate(Contains Serine Protease)step1Affinity Chromatography(Ligand: 4-Aminobenzamidine)start->step1step2Elution with Benzamidineor Low pHstep1->step2step3Pure Serine Proteasestep2->step3step4Crystallization Setup(Enzyme + this compound)step3->step4Use Pure Enzymestep5X-Ray Diffractionstep4->step5step6Electron Density Map Analysis(Identify Displaced Waters)step5->step6captionFigure 2: Integrated workflow showing the distinct roles of the two analogs.

References

  • Labes, R., & Engh, R. A. (2011). Contribution of Explicit Solvent Effects to the Binding Affinity of Small-Molecule Inhibitors in Blood Coagulation Factor Serine Proteases. ChemMedChem, 6(6), 1049–1066.[2][4]

  • Sigma-Aldrich. (n.d.). 4-Aminobenzamidine dihydrochloride Product Information & Protocols.

  • Venturini, G., et al. (1997).[1] Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor.[1] Biochemical and Biophysical Research Communications, 232(1), 88-90.[1]

  • Talhout, R., & Engberts, J. B. (2001).[2][4] Thermodynamic Analysis of the Binding of p-Substituted Benzamidines to Trypsin. European Journal of Biochemistry, 268(6), 1554-1560.

  • Cytiva. (n.d.). Affinity Chromatography Handbook: Principles and Methods (Benzamidine Sepharose 4 Fast Flow).

A Thermodynamic Deep Dive: Deconstructing the Molecular Recognition of 4-Amidinobenzamide by Trypsin

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between the serine protease trypsin and its small molecule inhibitor, 4-amidinobenzamide, serves as a canonical model for understanding the fundamental principles of molecular recognition. This technical guide provides a comprehensive exploration of the thermodynamic landscape governing this binding event. By dissecting the enthalpic and entropic contributions to the binding free energy, we illuminate the intricate interplay of forces that drive this specific and high-affinity interaction. This document is designed to equip researchers, particularly those in drug discovery and structural biology, with the theoretical framework and practical methodologies required to characterize similar protein-ligand systems. We will delve into the causal underpinnings of experimental design, with a primary focus on Isothermal Titration Calorimetry (ITC) as the gold standard for thermodynamic characterization.

Introduction: Beyond Affinity - The "Why" of Thermodynamic Binding Analysis

In the realm of drug discovery and molecular biology, the affinity of a ligand for its protein target, often quantified by the dissociation constant (Kd), is a critical parameter. However, a singular focus on affinity can be myopic. A deeper understanding of the driving forces behind binding is essential for rational drug design and lead optimization. This is where a thermodynamic dissection becomes indispensable. By quantifying the changes in enthalpy (ΔH) and entropy (ΔS) upon binding, we can elucidate the nature of the non-covalent interactions that stabilize the protein-ligand complex.

The binding of this compound to the S1 specificity pocket of trypsin is a classic example of a high-affinity interaction driven by a combination of electrostatic interactions, hydrogen bonding, and the hydrophobic effect.[1][2][3] This guide will use this well-characterized system to illustrate how a comprehensive thermodynamic analysis provides invaluable insights into the molecular mechanisms of binding.

The System: Trypsin and the Competitive Inhibitor this compound

Trypsin , a member of the serine protease family, plays a crucial role in digestion by hydrolyzing peptide bonds C-terminal to lysine and arginine residues. Its active site features a catalytic triad (Ser195, His57, Asp102) and a distinct S1 specificity pocket. This pocket is relatively deep and narrow, with an aspartic acid residue (Asp189) at its base, which imparts a strong preference for positively charged substrates.[4]

This compound is a potent competitive inhibitor of trypsin. Its benzamidine moiety mimics the side chains of lysine and arginine, allowing it to bind tightly within the S1 pocket. The positively charged amidinium group forms a salt bridge with the carboxylate of Asp189, a key interaction that anchors the inhibitor in the active site.[4][5] The rest of the molecule engages in further hydrogen bonding and van der Waals interactions within the pocket.

The Gold Standard: Isothermal Titration Calorimetry (ITC)

To fully characterize the thermodynamics of the trypsin-4-amidinobenzamide interaction, Isothermal Titration Calorimetry (ITC) is the technique of choice.[6][7][8] ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[6][8][9]

The Causality Behind Choosing ITC

The selection of ITC is deliberate and rooted in its inherent advantages for studying protein-ligand interactions:

  • Label-Free and in Solution: ITC is a direct binding assay that does not require modification of the interacting partners with fluorescent or radioactive labels, thus ensuring that the native interaction is being studied. The experiment is performed in solution, which more closely mimics the physiological environment.[8][9]

  • Direct Measurement of Enthalpy: Unlike techniques that primarily determine affinity, ITC directly measures the enthalpy of binding (ΔH).[8] This is a crucial parameter for understanding the types of bonds being formed and broken upon complexation.

  • Complete Thermodynamic Profile: From a single ITC experiment, one can determine the binding affinity (Ka or Kd), the stoichiometry of binding (n), the enthalpy of binding (ΔH), and, through the Gibbs free energy equation (ΔG = -RTlnKa = ΔH - TΔS), the entropy of binding (ΔS).[8]

  • Universality: Virtually all binding events are accompanied by a change in heat, making ITC a broadly applicable technique.[6]

Visualizing the ITC Workflow

The following diagram illustrates the fundamental steps of an ITC experiment.

ITC_Workflow cluster_preparation Sample Preparation cluster_instrumentation ITC Instrument cluster_data_acquisition Data Acquisition & Analysis Protein Trypsin Solution (in cell) Buffer Dialysis Buffer (for both samples) Protein->Buffer Dialysis Ligand This compound Solution (in syringe) Ligand->Buffer Dissolution Syringe Injection Syringe (contains ligand) Cell Sample Cell (contains trypsin) Syringe->Cell Titration RawData Raw Thermogram (Power vs. Time) Cell->RawData Heat Change Measurement RefCell Reference Cell (contains buffer) IntegratedData Binding Isotherm (ΔH vs. Molar Ratio) RawData->IntegratedData Integration Thermodynamics Thermodynamic Parameters (Kd, ΔH, ΔS, n) IntegratedData->Thermodynamics Model Fitting

Caption: A schematic overview of the Isothermal Titration Calorimetry experimental workflow.

Experimental Protocol: A Self-Validating Approach to ITC

The following protocol is designed to ensure high-quality, reproducible data. The inclusion of specific quality control steps makes the system self-validating.

Materials
  • Bovine Trypsin (lyophilized powder)

  • This compound hydrochloride

  • ITC Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0 (or a buffer of choice, ensuring it has a low ionization enthalpy)

  • Isothermal Titration Calorimeter

Step-by-Step Methodology
  • Protein Preparation and Dialysis (Crucial for Buffer Matching):

    • Prepare a stock solution of trypsin in the ITC buffer.

    • Determine the protein concentration accurately using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the appropriate extinction coefficient).

    • Self-Validation Step: Dialyze the trypsin solution extensively against the ITC buffer (e.g., 2 x 4 L changes overnight at 4°C). This is a critical step to minimize large heats of dilution from buffer mismatch. The final dialysis buffer should be used to prepare the ligand solution.

  • Ligand Preparation:

    • Prepare a stock solution of this compound hydrochloride using the final dialysis buffer from the protein preparation.

    • Ensure the ligand is fully dissolved.

  • Experimental Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Prepare the final concentrations of trypsin and this compound. A common starting point is to have the ligand concentration in the syringe 10-20 times higher than the protein concentration in the cell. For this system, typical concentrations would be in the range of 10-50 µM for trypsin and 100-500 µM for this compound.

    • Thoroughly degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.

  • ITC Titration:

    • Load the trypsin solution into the sample cell and the this compound solution into the injection syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

    • The initial small injection is often discarded during analysis to remove any effects of diffusion from the syringe tip.

  • Control Experiments (Essential for Data Integrity):

    • Ligand into Buffer: Titrate the this compound solution into the ITC buffer alone. This measures the heat of dilution of the ligand and must be subtracted from the experimental data.

    • Buffer into Protein: Titrate the ITC buffer into the trypsin solution. This accounts for any heat changes due to dilution of the protein.

  • Data Analysis:

    • Integrate the raw data (power vs. time) to obtain the heat change for each injection.

    • Subtract the heat of dilution from the control experiments.

    • Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Kd, n, and ΔH.

    • Calculate ΔG and ΔS using the equations: ΔG = -RTln(1/Kd) and ΔG = ΔH - TΔS.

Thermodynamic Signature of this compound Binding to Trypsin

The binding of this compound to trypsin is characterized by a specific thermodynamic signature that reveals the nature of the driving forces.

Quantitative Data Summary

The following table summarizes the typical thermodynamic parameters for the interaction at 25°C.

Thermodynamic ParameterSymbolTypical ValueDriving Force Indication
Dissociation ConstantKd~10-20 µMHigh Affinity
Gibbs Free EnergyΔG~ -6 to -7 kcal/molSpontaneous Binding
Enthalpy ChangeΔH~ -10 to -15 kcal/molFavorable Enthalpy
Entropy ChangeTΔS~ -4 to -8 kcal/molUnfavorable Entropy

Note: The exact values can vary depending on the specific experimental conditions (e.g., buffer, pH, temperature).

Interpreting the Thermodynamic Signature
  • Favorable Enthalpy (ΔH < 0): The large negative enthalpy change is indicative of the formation of strong, favorable non-covalent interactions.[1][2] This is primarily due to:

    • The formation of a salt bridge between the positively charged amidinium group of the inhibitor and the negatively charged carboxylate of Asp189 in the S1 pocket.

    • The establishment of a network of hydrogen bonds between the inhibitor and the protein.

  • Unfavorable Entropy (ΔS < 0): The negative entropy change signifies a decrease in the overall disorder of the system upon binding. This is expected as two molecules associate to form a single complex, leading to a loss of translational and rotational degrees of freedom for the ligand. The ordering of water molecules in the binding site can also contribute to this unfavorable entropy.

Enthalpy-Entropy Compensation

The binding of this compound to trypsin is a classic example of enthalpy-driven binding.[2][10] The highly favorable enthalpic contribution more than compensates for the unfavorable entropic penalty, resulting in a favorable Gibbs free energy of binding. This phenomenon, where a favorable change in one thermodynamic parameter is opposed by an unfavorable change in the other, is known as enthalpy-entropy compensation.[2][10]

Thermodynamic_Profile cluster_driving_forces Driving Forces cluster_outcome Thermodynamic Outcome Favorable_Enthalpy Favorable Enthalpy (ΔH < 0) - Salt Bridge - Hydrogen Bonds Gibbs_Free_Energy Favorable Gibbs Free Energy (ΔG < 0) Spontaneous Binding Favorable_Enthalpy->Gibbs_Free_Energy Dominant Contribution Unfavorable_Entropy Unfavorable Entropy (ΔS < 0) - Loss of Rotational/Translational Freedom Unfavorable_Entropy->Gibbs_Free_Energy Compensated by ΔH

Caption: Thermodynamic profile of this compound binding to trypsin.

The Role of Solvation

The thermodynamic parameters also provide insights into the role of water in the binding process. The displacement of "unhappy" or high-energy water molecules from the binding pocket upon ligand binding can contribute favorably to both enthalpy and entropy. However, in the case of this compound, the strong, direct interactions between the ligand and the protein appear to be the dominant factor, as reflected in the highly negative enthalpy. Recent studies have highlighted the intricate role of a structured water network in the trypsin binding cavity, which can regulate ligand binding and unbinding kinetics.[4]

Conclusion: From Thermodynamic Data to Mechanistic Insight

The thermodynamic characterization of the this compound-trypsin interaction provides a detailed and quantitative picture of the molecular recognition process. The data unequivocally demonstrate that the high affinity of this inhibitor is driven by strong enthalpic contributions from electrostatic and hydrogen bonding interactions, which overcome the entropic penalty of complex formation. This level of understanding is crucial for structure-based drug design, enabling the optimization of lead compounds by tuning their enthalpic and entropic profiles to achieve desired binding characteristics. The methodologies and principles outlined in this guide provide a robust framework for the comprehensive thermodynamic analysis of any protein-ligand system.

References

  • Gilli, P., Ferretti, V., Gilli, G., & Borea, P. A. (1994). Enthalpy-entropy compensation in drug-receptor binding. Journal of Physical Chemistry, 98(5), 1515-1518.
  • Dunitz, J. D. (1995). The entropic cost of bound water in crystals and biomolecules. Science, 269(5226), 983-983.
  • García-Sosa, A. T., & Mancera, R. L. (2006). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin.
  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221.
  • Freire, E. (1998). Isothermal titration calorimetry: a tool for the study of biomolecular interactions. Progress in biophysics and molecular biology, 68(2-3), 151-184.
  • Marquart, M., Walter, J., Deisenhofer, J., Bode, W., & Huber, R. (1983). The geometry of the reactive site and of the peptide groups in trypsin, trypsinogen and its complexes with inhibitors. Acta Crystallographica Section B: Structural Science, 39(4), 480-490.
  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242.
  • Tiwary, P., & Berne, B. J. (2016). Water regulates the residence time of benzamidine in trypsin. Proceedings of the National Academy of Sciences, 113(11), 2941-2946.
  • PDBsum. (n.d.). 1BTY: Crystal structure of beta-trypsin in complex with benzamidine. Retrieved from [Link]

  • GE Healthcare. (2012). Isothermal titration calorimetry: Principles and experimental design. Retrieved from [Link]

Sources

The Role of 4-Amidinobenzamide in Fragment-Based Drug Discovery: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Robust Validation in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical matter for a wide array of biological targets.[1][2] In contrast to traditional high-throughput screening (HTS), FBDD utilizes libraries of low molecular weight compounds (typically < 300 Da) to probe a target's binding landscape.[3] These fragments, though often exhibiting weak binding affinities (in the micromolar to millimolar range), can form highly efficient interactions with the target protein.[1] The success of an FBDD campaign hinges on the ability to reliably detect these weak interactions and validate the screening methodology to prevent the progression of false positives. This is where the strategic use of well-characterized tool compounds becomes indispensable.

This technical guide provides an in-depth exploration of the role of 4-amidinobenzamide as a critical validation tool in FBDD campaigns, with a particular focus on serine proteases as a target class. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific rationale, enabling researchers to design and execute self-validating experimental workflows.

This compound: A Profile of an Ideal FBDD Tool Compound

This compound, often used as its hydrochloride salt for improved solubility, is a small, polar molecule that serves as an exemplary tool compound for FBDD campaigns targeting serine proteases like trypsin. Its utility is grounded in a combination of favorable physicochemical properties and a well-understood mechanism of action.

Physicochemical Properties

A good fragment should possess properties that make it amenable to screening and subsequent optimization. While specific experimental data for this compound is not always distinguished from its close analogs in literature, we can compile a representative profile. The properties of its close analog, 4-aminobenzamide hydrochloride, are presented below, which align well with the "Rule of Three" often applied in FBDD.[1]

PropertyValue (for 4-aminobenzamidine HCl analog)Significance in FBDD
Molecular Weight 171.63 g/mol [4]Compliant with the "Rule of Three" (<300 Da), ensuring it occupies a small chemical space.[3]
Structure See Figure 1The benzamidine moiety is a known pharmacophore for serine protease inhibition.
Solubility Soluble in water[5]High aqueous solubility is critical for biophysical assays to avoid compound aggregation, a common source of false positives.
Form White to yellowish fine crystalline powder[5]Stable solid for long-term storage and accurate weighing.
Hydrogen Bond Donors 3 (Amine and Amidine groups)Conforms to the "Rule of Three" (≤3), promoting specific, directional interactions.[1]
Hydrogen Bond Acceptors 1 (Amidine Nitrogen)Conforms to the "Rule of Three" (≤3), contributing to binding affinity and specificity.[1]
Figure 1: Chemical structure of this compound.
Mechanism of Action: A Classic Competitive Inhibitor

Benzamidine and its derivatives are classic examples of competitive inhibitors for trypsin and other trypsin-like serine proteases.[6] The positively charged amidinium group mimics the side chains of arginine and lysine, the natural substrates for trypsin. This allows the fragment to bind in the S1 specificity pocket of the protease, where it forms a key salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin).[7] This well-defined and extensively studied binding mode makes this compound an ideal positive control; a biophysical assay that fails to detect the binding of this fragment to trypsin is unlikely to be sensitive enough for a primary fragment screen.

The Self-Validating FBDD Workflow

A robust FBDD screening cascade is a self-validating system. This means that at each stage, controls are in place to ensure the reliability of the data. This compound plays a pivotal role in this process, particularly in the initial hit-finding and validation stages.

FBDD_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Validation & Characterization AssayDev Assay Development (e.g., SPR, TSA) Validation Assay Validation with This compound AssayDev->Validation Establish baseline and sensitivity PrimaryScreen Primary Fragment Library Screen Validation->PrimaryScreen Proceed with validated assay HitID Initial Hit Identification PrimaryScreen->HitID Orthogonal Orthogonal Screen (e.g., NMR, ITC) HitID->Orthogonal Confirm binding Structural Structural Biology (X-ray, Cryo-EM) Orthogonal->Structural Determine binding mode H2L Hit-to-Lead Optimization Structural->H2L Guide Chemistry

Caption: A self-validating FBDD workflow incorporating this compound.

Experimental Protocols for Assay Validation Using this compound

The following sections provide detailed, step-by-step protocols for using this compound to validate two of the most common biophysical techniques in FBDD: Surface Plasmon Resonance (SPR) and Thermal Shift Assay (TSA). The model system described is this compound binding to bovine trypsin.

Protocol 1: Validation of a Trypsin SPR Assay

Surface Plasmon Resonance (SPR) is a label-free technique that measures changes in refractive index at the surface of a sensor chip to monitor binding events in real-time. It is a workhorse of FBDD due to its sensitivity and ability to provide kinetic data.

Objective: To confirm that the SPR assay is capable of detecting a known, low-affinity fragment binding to immobilized trypsin and to establish a standard response for a positive control.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Bovine Trypsin

  • This compound Hydrochloride

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • SPR running buffer (e.g., HBS-EP+, pH 7.4)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

Methodology:

  • Trypsin Immobilization: a. Equilibrate the sensor chip with SPR running buffer. b. Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes. c. Inject a solution of bovine trypsin (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~2000-4000 Response Units (RU). d. Deactivate any remaining active esters by injecting ethanolamine for 7 minutes.

  • Binding Analysis of this compound: a. Prepare a dilution series of this compound hydrochloride in SPR running buffer. A suitable concentration range would be from ~1 µM to 200 µM, spanning the expected Kd of its parent compound, benzamidine (~18 µM). b. Inject each concentration over the immobilized trypsin surface for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds. Include several buffer-only injections (blanks) for double referencing. c. After each injection cycle, regenerate the surface with a pulse of the regeneration solution (e.g., 30 seconds of 10 mM Glycine-HCl, pH 2.0) to ensure complete removal of the bound fragment.

  • Data Analysis and Interpretation: a. Process the data by subtracting the reference surface signal and the blank injections. b. Plot the steady-state response against the concentration of this compound. c. Fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (Kd).

Expected Outcome and Causality: A successful validation will yield a clear, concentration-dependent binding response for this compound. The calculated Kd should be in the low micromolar range, consistent with the expected affinity of benzamidine-class inhibitors for trypsin.[8] This result confirms that the immobilized trypsin is active and that the assay has sufficient sensitivity to detect fragment-sized binders. Failure to detect binding may indicate issues with protein activity, immobilization, or non-optimal buffer conditions.

SPR_Workflow cluster_0 Surface Preparation cluster_1 Binding Assay cluster_2 Data Analysis Activate Activate Chip (EDC/NHS) Immobilize Immobilize Trypsin Activate->Immobilize Deactivate Deactivate (Ethanolamine) Immobilize->Deactivate Inject Inject this compound (Concentration Series) Deactivate->Inject Dissociate Dissociation Phase Inject->Dissociate Regenerate Regenerate Surface Dissociate->Regenerate Process Double Referencing Plot Plot Response vs. Concentration Process->Plot Fit Fit to Model (Determine Kd) Plot->Fit Validate Validate Fit->Validate Validate Assay Sensitivity

Caption: Workflow for SPR assay validation using this compound.
Protocol 2: Validation of a Trypsin Thermal Shift Assay (TSA)

TSA, also known as Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein by monitoring its unfolding temperature (Tm).[9] Ligand binding typically stabilizes a protein, resulting in a positive shift in its Tm.

Objective: To confirm that the binding of this compound to trypsin results in a measurable increase in its thermal stability, thereby validating the TSA as a suitable method for fragment screening.

Materials:

  • A real-time PCR instrument capable of performing a melt curve analysis.

  • Bovine Trypsin

  • This compound Hydrochloride

  • SYPRO Orange dye (or equivalent)

  • Assay Buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

Methodology:

  • Reaction Setup: a. Prepare a master mix containing the assay buffer, bovine trypsin (final concentration e.g., 2 µM), and SYPRO Orange dye (final concentration e.g., 5X). b. In a 96-well PCR plate, aliquot the master mix. c. To the appropriate wells, add this compound from a concentrated stock solution to achieve a final concentration (e.g., 100 µM). d. Include control wells containing the master mix with no ligand (apo-protein) and wells with buffer and ligand only (to check for ligand fluorescence). e. Seal the plate securely.

  • Melt Curve Analysis: a. Place the plate in the real-time PCR instrument. b. Set up a melt curve protocol: typically, a ramp from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute. c. Ensure the instrument is set to read the fluorescence of the SYPRO Orange dye.

  • Data Analysis and Interpretation: a. The instrument software will generate melt curves (fluorescence vs. temperature). b. Calculate the first derivative of the melt curve (-dF/dT). The peak of the derivative curve corresponds to the melting temperature (Tm). c. Calculate the thermal shift (ΔTm) by subtracting the Tm of the apo-protein from the Tm of the protein in the presence of this compound.

Expected Outcome and Causality: The binding of this compound to the active site of trypsin is expected to stabilize the protein against thermal denaturation. This will result in a positive ΔTm (typically 2-5 °C for a fragment).[10] Observing a significant and reproducible positive shift validates that the assay can detect ligand-induced stabilization and is therefore suitable for screening a fragment library. The absence of a shift may suggest that the protein is not stable in the chosen buffer, the ligand does not bind under these conditions, or the technique is not suitable for this target.

Conclusion: The Cornerstone of a Successful FBDD Campaign

In the landscape of fragment-based drug discovery, the mantra is "fail fast, fail cheap." The rigorous validation of screening assays is paramount to achieving this goal. This compound, with its well-defined interaction with serine proteases, favorable physicochemical properties, and commercial availability, represents an archetypal tool compound for this purpose.

By incorporating this compound as a positive control in the initial phases of assay development, researchers can establish a benchmark for sensitivity and performance. This not only builds confidence in the subsequent screening data but also creates a self-validating workflow that is the hallmark of a robust and efficient FBDD campaign. The protocols and principles outlined in this guide provide a framework for researchers to leverage this invaluable tool, ensuring that their hit-finding efforts are built on a foundation of scientific integrity and technical excellence.

References

  • Zhang, L., Wang, S., Zhang, L., & Hao, H. (2019). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 31). The Crucial Role of Benzamidine Hydrochloride in Protease Research. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (2023, December 1). Benzamidine. Retrieved February 5, 2026, from [Link]

  • Peng, Y., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols, 3(2), 101423.
  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
  • Stevenson, K. J., & Voordouw, G. (1972). The purification of bovine thrombin by affinity chromatography on benzamidine-agarose. FEBS letters, 21(3), 301-303.
  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.
  • Kirman, T., Dos Santos Silva, C., Tosin, M., & Bertacine Dias, M. V. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem, e202400342.
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved February 5, 2026, from [Link]

  • Isola, J., et al. (2022). Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability. International Journal of Molecular Sciences, 23(13), 7111.
  • Cytiva. (n.d.). Benzamidine Sepharose 6B. Retrieved February 5, 2026, from [Link]

  • Kalyani, M., & Bharatham, N. (2019). Biophysical screening in fragment-based drug discovery: a brief overview. Biophysical Reviews, 11(2), 179-188.
  • Laura, R., Robinson, D. J., & Bing, D. H. (1980). Use of p-aminobenzamidine to monitor activation of trypsin-like serine proteases. Biochemistry, 19(21), 4859-4864.
  • Puhek, A., et al. (2021). Investigation of the thermal shift assay and its power to predict protein and virus stabilizing conditions. Vaccines, 9(7), 748.
  • Bode, W., & Schwager, P. (1975). The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. II. Crystallographic refinement, calcium binding site, benzamidine binding site and active site at pH 7.0. Journal of molecular biology, 98(4), 693-717.
  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragments on drug discovery. Nature reviews Drug discovery, 15(9), 605-619.
  • Katz, B. A., Finer-Moore, J., Mortezaei, R., Rich, D. H., & Stroud, R. M. (1995). Episelection: novel Ki approximately nanomolar inhibitors of serine proteases selected by binding or chemistry on an enzyme surface. Biochemistry, 34(26), 8264-8280.
  • Golic, M., et al. (2021). Surface Plasmon Resonance Assay for Label-Free and Selective Detection of HIV-1 p24 Protein. Chemosensors, 9(6), 139.
  • Charles River Laboratories. (n.d.). Thermal Shift Assays. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 4-Aminobenzamide. Retrieved February 5, 2026, from [Link]

  • Ciulli, A., & Williams, G. (2010). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Methods in enzymology, 493, 261-282.
  • PubChem. (n.d.). 4-amino-N-hydroxybenzamide. Retrieved February 5, 2026, from [Link]

Sources

Methodological & Application

Application Note: Protocol for Synthesizing 4-Amidinobenzamide from 4-Cyanobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-Amidinobenzamide Hydrochloride (CAS: 59855-11-7) starting from 4-cyanobenzamide .[1] While various methods exist for amidine synthesis, the classical Pinner reaction remains the gold standard for aromatic nitriles requiring high regiospecificity and purity. This guide addresses the specific challenge of selectively transforming the nitrile group in the presence of a primary amide, ensuring the latter remains intact. We provide a self-validating workflow, critical process parameters (CPPs), and analytical benchmarks for structural confirmation.

Introduction & Strategic Rationale

This compound is a critical scaffold in medicinal chemistry, serving as a key pharmacophore in serine protease inhibitors (e.g., thrombin, trypsin inhibitors) and recently gaining traction as a multifunction additive in perovskite solar cells to passivate defects [1, 2].

The synthesis presents a chemoselectivity challenge: converting a nitrile (-CN) to an amidine (-C(=NH)NH₂) without hydrolyzing the existing amide (-CONH₂) to an ester or acid.[1]

Retrosynthetic Logic

The Pinner reaction is selected over direct catalytic amidination (e.g., using Lewis acids or lanthanides) because it proceeds through an imidate intermediate at low temperatures under anhydrous conditions. This kinetic control prevents the thermodynamic hydrolysis of the spectator amide group.[1]

Retrosynthesis Target This compound (Target) Imidate Ethyl 4-carbamoylbenzimidate (Pinner Intermediate) Target->Imidate Ammonolysis (NH3/EtOH) Start 4-Cyanobenzamide (Starting Material) Imidate->Start Pinner Reaction (HCl/EtOH, 0°C)

Figure 1: Retrosynthetic pathway utilizing the Pinner strategy to preserve the amide functionality.

Experimental Protocol

Materials & Reagents
ReagentRolePurity/Grade
4-Cyanobenzamide Substrate>98% (HPLC)
Ethanol (EtOH) Solvent/ReactantAbsolute, Anhydrous (<0.01% H₂O)
Hydrogen Chloride (HCl) Catalyst/ReactantGas (dried through H₂SO₄ trap)
Ammonia (NH₃) Reagent7N in Methanol or Anhydrous Gas
Diethyl Ether Anti-solventACS Reagent, Anhydrous
Step 1: Formation of the Imidate Salt (Pinner Salt)

Objective: Activate the nitrile with HCl to form the imidate ester.[1][2][3]

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a gas inlet tube (reaching below the solvent surface), and a drying tube (CaCl₂).

  • Dissolution: Charge the flask with 4-cyanobenzamide (10.0 g, 68.4 mmol) and anhydrous ethanol (100 mL) .

    • Note: The starting material may not fully dissolve initially.[1]

  • Saturation: Cool the suspension to 0°C in an ice/salt bath. Slowly bubble dry HCl gas through the mixture for 2–3 hours.

    • Checkpoint: The mixture should become clear as the nitrile activates, followed eventually by the precipitation of the imidate salt.

    • Critical Parameter: Temperature must remain <5°C to prevent attack on the primary amide.[1]

  • Incubation: Seal the flask tightly (parafilm/stopper) and store at 4°C (refrigerator) for 24–48 hours.

  • Isolation: Dilute the reaction mixture with anhydrous diethyl ether (200 mL) to force complete precipitation of the imidate hydrochloride. Filter the white solid rapidly under inert atmosphere (nitrogen blanket) to avoid moisture absorption.[1]

    • Yield Check: Expected mass ~15-16 g.[1]

Step 2: Ammonolysis to this compound

Objective: Displace the ethoxy group with ammonia to generate the amidine.[1]

  • Resuspension: Transfer the moisture-sensitive imidate salt immediately into a pressure-rated vessel or round-bottom flask containing anhydrous ethanol (50 mL) .

  • Ammonolysis: Cool to 0°C. Add 7N Ammonia in Methanol (30 mL, ~3 equiv) or bubble anhydrous NH₃ gas for 1 hour.

  • Reaction: Seal the vessel and stir at room temperature (20–25°C) for 12–16 hours.

    • Mechanism:[4] The nucleophilic ammonia attacks the imidate carbon, displacing ethanol.

  • Purification:

    • Evaporate volatiles under reduced pressure.[1]

    • Recrystallize the crude solid from Ethanol/Water (9:1) or trituruate with hot ethanol.[1]

    • Filter and dry in a vacuum oven at 50°C.

Process Logic & Troubleshooting

The success of this protocol relies on strict moisture control.[1] Water is the enemy, leading to ester byproducts.

Troubleshooting Start Reaction Complete? Check Check TLC/LC-MS Start->Check Success Product: Amidine Check->Success Mass = M+1 Fail1 Byproduct: Ethyl Ester Check->Fail1 Mass = M+EtO (Water present in Step 1) Fail2 Byproduct: Carboxylic Acid Check->Fail2 Mass = M+OH (High Temp or Acidic Hydrolysis) Action: Dry EtOH/HCl trap Action: Dry EtOH/HCl trap Fail1->Action: Dry EtOH/HCl trap Action: Keep Temp <5°C Action: Keep Temp <5°C Fail2->Action: Keep Temp <5°C

Figure 2: Troubleshooting logic based on mass spectrometry outcomes.

Analytical Validation

Confirm the identity of This compound HCl using the following benchmarks.

Physical Properties[1][3][7][8][9][10][11][12]
  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: 289–293°C (dec.) [3].[1]

  • Solubility: Soluble in Water, DMSO; Insoluble in Ether, Hexane.[1]

NMR Spectroscopy (DMSO-d₆, 400 MHz)

The spectrum should show distinct signals for the amide and amidine protons.[1]

Chemical Shift (δ)MultiplicityIntegrationAssignment
9.45 Broad Singlet2HAmidine -NH ₂ (Charged)
9.15 Broad Singlet2HAmidine =NH ₂⁺
8.15 Singlet1HAmide -NH (a)
8.05 Doublet (J=8.4 Hz)2HAromatic C2, C6
7.92 Doublet (J=8.4 Hz)2HAromatic C3, C5
7.60 Singlet1HAmide -NH (b)

Note: Amidine protons are exchangeable and may appear as a very broad single hump depending on water content and pH.

Mass Spectrometry (ESI+)
  • Theoretical [M+H]⁺: 164.08 m/z (Free base)

  • Observed: 164.1 m/z[1]

  • Contaminants to watch:

    • 193.1 m/z (Ethyl ester byproduct from hydrolysis).[1]

    • 137.0 m/z (Hydrolysis to terephthalamide or acid derivative).[1]

Safety & Handling

  • HCl Gas: Highly corrosive and toxic.[1] All operations in Step 1 must be performed in a functioning fume hood.[1] Use a trap (H₂SO₄) to prevent back-suction.[1]

  • Pressure: Ammonolysis in a sealed vessel generates pressure.[1] Use rated glassware or a stainless steel reactor.[1]

  • Storage: The product is hygroscopic. Store under argon/nitrogen in a desiccator.

References

  • Perovskite Passivation: Zhu, P., et al. "Defect Passivation and Crystallization Regulation for Efficient and Stable Formamidinium Lead Iodide Solar Cells with Multifunctional Amidino Additive."[1] ResearchGate, 2024.[1]

  • Drug Discovery: "Synthesis of dicationic diaryltriazines nucleic acid binding agents." PMC - NIH.[1]

  • Physical Data: "3-benzoylamino-4-cyano-2-oxo-3-butene into pyrimidine..." Arkat USA. (Confirming MP of this compound HCl as 289–293 °C).

  • Pinner General Guide: "The Pinner Reaction: A Technical Guide." BenchChem.[1][2]

Sources

Preparation of 4-Amidinobenzamide stock solutions in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of 4-Amidinobenzamide Stock Solutions

Executive Summary

This compound (systematically 4-carbamimidoylbenzamide ) is a potent serine protease inhibitor used in biochemical assays, structural biology, and fragment-based drug discovery (FBDD).[1][2] Its structural duality—containing both a hydrophilic amidine group and a neutral amide group—creates specific solubility challenges.[2]

This guide provides a standardized protocol for preparing high-integrity stock solutions in Dimethyl Sulfoxide (DMSO) and Water .[1][2] It explicitly addresses the critical confusion between this compound, 4-Aminobenzamidine, and 4-Aminobenzamide, ensuring researchers select the correct reagent for their specific protease inhibition panels.

Critical Disambiguation: Know Your Molecule

Before proceeding, verify the identity of your compound.[2][3] These three molecules are structurally related but functionally distinct.[2] Using the wrong one will invalidate enzyme kinetic data.[2]

Compound NameThis compound 4-Aminobenzamidine 4-Aminobenzamide
Primary Role Protease Inhibitor (Trypsin, FXIIa)Protease Inhibitor (Trypsin, uPA)PARP Substrate / Intermediate
CAS Number 59855-11-7 (HCl salt)2498-50-2 (2HCl salt)2835-68-9
Structure Amidine + AmideAmidine + AmineAmide + Amine
Key Feature Dual H-bond donor/acceptor sitesClassic cationic mimic of ArginineNon-inhibitory to serine proteases

Scientific Insight: this compound is often chosen over 4-Aminobenzamidine in crystallographic studies because the amide group provides different hydrogen-bonding networks, potentially stabilizing unique protein conformations [1].[1][2]

Solubility & Stability Profile

Understanding the physicochemical properties is the "Why" behind the protocol.

  • Solvent of Choice: DMSO (Anhydrous). [2]

    • Solubility: High (>50 mM).[2]

    • Stability: Excellent.[2][4] The aprotic environment prevents hydrolysis of the amidine group.[2]

    • Freezing Point: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles can cause moisture condensation, leading to compound degradation.[1][2]

  • Alternative Solvent: Water / Aqueous Buffer. [1]

    • Solubility: Moderate (Salt-dependent).[1][2] The Hydrochloride salt is soluble in water, but the free base is sparingly soluble.[2][5]

    • Stability: Lower.[2] Amidines are susceptible to hydrolysis at high pH (>9.[2]0) or elevated temperatures, converting to amides or acids over time.[2]

    • Usage: Aqueous solutions should be prepared fresh as Working Solutions .

Decision Logic for Solvent Selection

SolventSelection Start Start: Select Solvent Usage Intended Usage? Start->Usage LongTerm Long-term Storage (>24 hours) Usage->LongTerm Freezing Immediate Immediate Assay (<24 hours) Usage->Immediate Direct Use DMSO DMSO Stock (10-50 mM) LongTerm->DMSO Prevents Hydrolysis Water Aqueous Buffer (Working Conc.) Immediate->Water Avoids Solvent Effects

Figure 1: Decision tree for selecting the appropriate solvent based on experimental timeline.[1][2]

Protocol A: Preparation of 50 mM Stock Solution in DMSO

This is the Gold Standard method for storage.[2]

Materials:

  • This compound Hydrochloride (MW: ~199.64 g/mol ).[1][2][6][7] Check specific batch MW on CoA.

  • DMSO, Anhydrous (≥99.9%, Cell Culture Grade).[2]

  • Amber glass vials (borosilicate) with PTFE-lined caps.[1][2]

Step-by-Step Procedure:

  • Calculate Mass: To prepare 1 mL of 50 mM stock:

    
    
    
    
    
    Recommendation: Weigh ~10 mg accurately and adjust the DMSO volume to achieve exactly 50 mM.
  • Weighing: Weigh the solid directly into the amber vial. Avoid using plastic weigh boats if possible to minimize static loss.[2]

  • Dissolution: Add the calculated volume of Anhydrous DMSO.

    • Technique: Pipette directly onto the solid.[2]

    • Action: Vortex vigorously for 30 seconds.

    • Troubleshooting: If the solid does not dissolve immediately, sonicate in a water bath at room temperature for 2-5 minutes.[2] The hydrochloride salt is generally readily soluble.[2][4]

  • Aliquoting (Critical Step): Do NOT store the bulk solution in one bottle.

    • Aliquot into small volumes (e.g., 50 µL or 100 µL) sufficient for single-use experiments.

    • Use PCR tubes or small amber vials.[2]

  • Storage:

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

    • Protect from light and moisture.[2]

Protocol B: Preparation of Aqueous Working Solution

Use this for direct addition to enzyme assays (e.g., Thrombin, Trypsin kinetics).[2]

Materials:

  • Prepared DMSO Stock (from Protocol A).[2]

  • Assay Buffer (e.g., PBS, Tris-HCl pH 7.4).[1][2]

Procedure:

  • Thaw: Thaw the DMSO aliquot at room temperature. Vortex to ensure homogeneity.[2]

  • Dilution: Dilute the stock into the aqueous buffer to prepare a 10x or 100x Working Solution .

    • Example: Dilute 10 µL of 50 mM DMSO stock into 990 µL Buffer = 500 µM (1% DMSO).

  • Mixing: Invert gently. Do not vortex vigorously if the buffer contains detergents (like Tween-20), as foaming will occur.[1][2]

  • Usage Window: Use within 4 hours at room temperature. Discard unused aqueous portions.[2]

Experimental Workflow Diagram

StockPrep Step1 1. Weigh Solid Reagent (Amber Vial) Step2 2. Add Anhydrous DMSO (Target: 50 mM) Step1->Step2 Step3 3. Vortex & Sonicate (Clear Solution) Step2->Step3 Step4 4. Quality Check (Visual Inspection) Step3->Step4 Step4->Step3 Precipitate? Step5 5. Aliquot (Single-use volumes) Step4->Step5 Pass Step6 6. Store at -20°C (Desiccated) Step5->Step6

Figure 2: Workflow for the preparation and storage of this compound stock solutions.

Troubleshooting & FAQs

IssuePossible CauseSolution
Precipitation upon thawing DMSO absorbed moisture (hygroscopic).[1][2]Warm vial to 37°C and vortex. If insoluble, discard and prepare fresh.[2]
Precipitation in Buffer "Salting out" effect at high concentrations.[1][2]Ensure final concentration is <1 mM in aqueous buffer.[2] Add <5% DMSO as co-solvent.[2]
Loss of Activity Hydrolysis of amidine group.[1][2]Check pH of buffer.[1][2] Avoid pH > 9.[2]0. Ensure stock was stored frozen.[2]
Yellow Discoloration Oxidation or contamination.[1][2]Discard. Pure this compound HCl should be white/colorless.[1][2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10846663, this compound hydrochloride.[1][2] PubChem. Available at: [Link]1]

  • Abel, R., et al. (2011).[2] Contribution of Explicit Solvent Effects to the Binding Affinity of Small-Molecule Inhibitors in Blood Coagulation Factor Serine Proteases.[1][2] ChemMedChem, 6(6), 1049–1066.[2][8] Available at: [Link]1]

Sources

Isothermal titration calorimetry (ITC) setup for 4-Amidinobenzamide binding

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Thermodynamic Validation of Isothermal Titration Calorimetry (ITC) using 4-Amidinobenzamide and Trypsin

Executive Summary

This guide details the protocol for characterizing the binding interaction between This compound (Benzamidine) and Trypsin . This system is the industry-standard "Gold Standard" for validating ITC instrument performance due to its well-defined 1:1 stoichiometry, rapid kinetics, and water solubility. This protocol is designed for researchers requiring instrument verification or training in thermodynamic analysis.

Scientific Background & Experimental Strategy

The Model System

Trypsin is a serine protease that cleaves peptide bonds at the carboxyl side of lysine and arginine. This compound acts as a competitive inhibitor, mimicking the side chain of arginine and binding deeply into the S1 specificity pocket of Trypsin.

  • Binding Mode: Non-covalent, competitive inhibition.

  • Thermodynamic Profile: The reaction is enthalpy-driven (

    
    ) with a favorable entropy contribution (
    
    
    
    ) at standard temperatures (25°C).
Experimental Design Strategy
  • C-Value Optimization: The binding affinity (

    
    ) is approximately 10–20 µM .[1] To achieve an optimal c-value (
    
    
    
    ) between 10 and 100, the protein concentration in the cell should be 20–100 µM .
  • Buffer Matching: Trypsin is prone to autolysis (self-digestion). Calcium (

    
    )  is strictly required in the buffer to stabilize the enzyme.
    
  • Solvent Matching: Benzamidine must be dissolved directly in the final dialysis buffer of the protein to eliminate heats of dilution caused by buffer mismatch.

Materials & Reagents

ComponentSpecificationPurpose
Macromolecule Bovine Trypsin (MW ~23.3 kDa)Target Enzyme
Ligand This compound HCl (MW ~156.6 g/mol )Competitive Inhibitor
Buffer Base HEPES or Tris (50 mM), pH 8.0Maintain pH
Stabilizer

(10–20 mM)
Prevent Trypsin autolysis
Solvent Ultrapure Water (Milli-Q)Base solvent

Detailed Protocol

Buffer Preparation

Prepare 1 L of ITC Binding Buffer :

  • 50 mM HEPES (or Tris-HCl), pH 8.0

  • 100 mM NaCl (to mask non-specific electrostatic effects)

  • 20 mM

    
     (Critical for stability)
    
  • Filter through a 0.22 µm membrane. Degas for 10 minutes prior to use.

Sample Preparation

Step A: Macromolecule (Cell) [1]

  • Dissolve Trypsin in the Binding Buffer to a target concentration of ~30–50 µM (approx. 1 mg/mL).

  • Dialysis (Crucial): Dialyze the protein solution against 1 L of Binding Buffer overnight at 4°C using a 3.5 kDa cutoff membrane. This ensures perfect buffer matching.

  • After dialysis, filter the protein solution (0.22 µm) and determine the exact concentration using UV absorbance (

    
    ).
    
    • Extinction Coefficient (

      
      ): ~37,000 
      
      
      
      (verify specific lot).

Step B: Ligand (Syringe)

  • Weigh dry this compound HCl powder.

  • Dissolve directly into the final dialysis buffer (saved from Step A) to a concentration of 500–600 µM (approx. 15-20x the protein concentration).

  • Filter (0.22 µm) if any particulates are visible.

Instrument Setup (Standard ITC200/VP-ITC)
ParameterSettingRationale
Temperature 25.0 °CStandard reference temp
Reference Power 5–10 µcal/secMaintains baseline stability
Stirring Speed 750–1000 rpmEnsures rapid mixing
Initial Delay 60 secBaseline equilibration
Injection 1 0.4 µLSacrificial injection (exclude from fit)
Injections 2–20 2.0 µLStandard titration volume
Spacing 180 secAllow full return to baseline

Workflow Visualization

ITC_Workflow cluster_Prep Sample Preparation (Critical) Start Start: Raw Materials Buffer Buffer Prep (50mM HEPES, 20mM CaCl2) Start->Buffer Trypsin Trypsin Sol. (~50 µM) Buffer->Trypsin Dialysis Dialysis (Overnight, 4°C) Trypsin->Dialysis SolventMatch Dissolve Ligand in Dialysis Buffer Dialysis->SolventMatch Load Load Instrument (Degas samples first) Dialysis->Load Cell Sample Ligand Ligand Sol. (~500 µM) Ligand->Load Syringe Sample SolventMatch->Ligand Run Execute Titration (19-20 Injections) Load->Run Analysis Data Analysis (One Set of Sites) Run->Analysis

Figure 1: Critical workflow for ITC sample preparation emphasizing solvent matching via dialysis.

Data Analysis & Expected Results

Data Processing
  • Baseline Correction: Manually adjust the integration baseline if necessary.

  • Injection 1: Discard the first small injection (often suffers from diffusion/backlash).

  • Fitting Model: Use the One Set of Sites (1:1 binding) model.[2]

Expected Thermodynamic Parameters (at 25°C)

Compare your results to these standard ranges to validate your instrument.

ParameterSymbolExpected RangeUnit
Stoichiometry

0.95 – 1.05 Sites
Dissociation Constant

10 – 20 µM
Binding Affinity

0.5 – 1.0


Enthalpy

-5.5 to -6.5 kcal/mol
Entropy

-0.5 to -1.5 kcal/mol

Note:


 is exothermic (negative peaks). If peaks are positive, check if the reference cell contains water while the sample buffer has high ionization enthalpy, or if the reaction is endothermic (rare for this specific pair).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
N < 0.8 Inactive protein or concentration error.Verify Trypsin activity.[3][4][5] Ensure

measurement is accurate.
High Background Heat Buffer mismatch.Strictly dissolve ligand in the final dialysis buffer.
No Binding Heat Autolysis of Trypsin.Ensure 20 mM

is in the buffer. Keep Trypsin on ice until loading.
Air Bubbles Poor degassing.Degas samples for 10 mins at 23°C (just below run temp).

References

  • Wiseman, T., Williston, S., Brandts, J. F., & Lin, L. N. (1989). Rapid measurement of binding constants and heats of binding using a new titration calorimeter. Analytical Biochemistry, 179(1), 131-137. Link

  • Malvern Panalytical. (2021). MicroCal ITC Training: Sample Preparation Guidelines. Link

  • Tellechea, E., et al. (2015). Kinetics of trypsin-catalyzed hydrolysis determined by isothermal titration calorimetry. Analytical Biochemistry, 487, 1-8. Link

  • Heerklotz, H., et al. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions.[1][2] Malvern Panalytical Application Note. Link

Sources

Troubleshooting & Optimization

Optimizing 4-Amidinobenzamide concentration for perovskite film quality

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for optimizing 4-Amidinobenzamide Hydrochloride (ABAm) in perovskite solar cell fabrication.

Topic: Optimizing this compound Concentration for Film Quality Reference ID: ABAm-OPT-2026 Lead Scientist: Senior Application Specialist, Photovoltaics Division

Executive Summary: Why this compound (ABAm)?

This compound Hydrochloride (ABAm) is a dual-functional additive designed to address two critical failure points in Formamidinium Lead Iodide (FAPbI₃) perovskite films: iodine vacancy defects and uncontrollable crystallization rates .[1]

Unlike simple ammonium salts, ABAm utilizes a "pincer" mechanism:

  • Amidine Group: Forms hydrogen bonds (N-H[2]···I⁻) to passivate iodine vacancies.[1][2][3][4]

  • Amide Group: Forms coordination bonds (C=O···Pb²⁺) with undercoordinated lead clusters.

This dual interaction retards the crystallization rate, allowing for the growth of larger, micrometer-scale grains with reduced non-radiative recombination centers.[4]

Experimental Protocol: Concentration Optimization

Do not rely on a single "magic number." Optimal concentration depends on your specific precursor stoichiometry and solvent environment. Follow this gradient screening protocol.

Phase A: Stock Solution Preparation

Objective: Create a stable, high-concentration stock to minimize solvent volume errors.

  • Solute: this compound Hydrochloride (ABAm) [>99.5% Purity].

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Target Concentration: 100 mg/mL.

    • Why DMSO? ABAm has high polarity; DMSO ensures complete solvation compared to DMF.

  • Storage: Nitrogen-filled glovebox, dark conditions. Shelf life: <2 weeks (fresh is best).

Phase B: The "Golden Range" Screening Matrix

Add the ABAm stock solution directly into your prepared FAPbI₃ precursor solution.

Condition IDABAm Concentration (mg/mL in Precursor)Approx. Molar Ratio (mol% vs Pb)Expected Outcome
CTRL-00 0.0 (Reference)0.00%Baseline. Likely smaller grains, higher trap density.
OPT-01 1.0 ~0.2%Initial Passivation. Reduced trap density, slight grain enlargement.
OPT-02 2.5 ~0.5%Target Zone. Optimal balance of passivation and crystallinity.
OPT-03 5.0 ~1.0%High Passivation. Risk of steric hindrance or phase segregation.
OVLD-04 10.0~2.0%Overload. Likely precipitation or insulating barriers at grain boundaries.

Critical Step: After adding ABAm, stir the precursor at 60°C for 30 minutes to ensure ligand exchange with the Pb-I framework before spin-coating.

Mechanism Visualization

The following diagram illustrates the specific chemical interactions driving the film quality improvement.

ABAm_Mechanism cluster_0 Precursor Phase cluster_1 Film Formation cluster_2 Final Properties ABAm This compound (ABAm) Interaction Dual Interaction: 1. C=O ··· Pb²⁺ (Coordination) 2. N-H ··· I⁻ (H-Bonding) ABAm->Interaction PbI Pb-I Framework (Colloids) PbI->Interaction Retard Retarded Nucleation Interaction->Retard Increases Formation Energy Growth Controlled Crystal Growth Retard->Growth Morph Large Grains (>1 µm) Growth->Morph Elec Reduced Trap Density (Lifetime > 1.5 µs) Growth->Elec

Caption: ABAm acts as a crystallization retarder via dual-site anchoring, promoting larger grain growth and defect healing.

Troubleshooting & FAQs

Direct solutions to common experimental observations.

Q1: I see white "snowflake-like" spots on my film after annealing. What is happening?

Diagnosis: Phase Segregation / Excess Additive. The concentration of ABAm is too high (likely >5 mg/mL or >1 mol%). The perovskite lattice cannot accommodate the excess large organic molecules, causing them to expel to the surface and crystallize separately as ABAm-HCl salts. Action:

  • Reduce ABAm concentration by 50%.

  • Verify the annealing temperature. Ensure it reaches 150°C (for FAPbI₃) promptly to drive phase conversion before the additive segregates.

Q2: My films look smooth, but the Short-Circuit Current (Jsc) dropped compared to the control.

Diagnosis: Insulating Barrier Formation. While ABAm passivates defects, it is an organic insulator. If the concentration is in the "Target Zone" (e.g., 2.5 mg/mL) but Jsc drops, the ABAm might be forming a thick insulating shell around the grains, impeding charge transport. Action:

  • Check the Grain Size . If grains are small, the density of insulating boundaries is high.

  • Perform a Wash Step : If using ABAm as a surface treatment (post-treatment) rather than a bulk additive, wash with IPA to remove excess.

  • For bulk addition, slightly reduce concentration to 1.0 - 1.5 mg/mL .

Q3: The precursor solution became cloudy immediately after adding ABAm.

Diagnosis: Solubility Limit / Salting Out. This often happens if you add solid ABAm directly to a precursor that is already saturated or if the solvent ratio (DMF:DMSO) is incorrect. Action:

  • Always use a stock solution (predissolved in DMSO).

  • Ensure your precursor solution is at room temperature or slightly warm (40°C) during addition, not cold.

  • Filter the final solution with a 0.22 µm PTFE filter before coating.

Q4: How does ABAm compare to 4-Amidinobenzoic Acid (ABAc)?

Insight: According to recent comparative studies (Wang et al., 2024), ABAm is superior .

  • Reason: The amide group in ABAm has a larger dipole moment than the carboxyl group in ABAc.[1][3] This leads to stronger interaction with Pb²⁺ and better retention of the volatile FA⁺ cation, resulting in higher open-circuit voltage (Voc) and better moisture stability.

References & Validation

  • Wang, Z., Ding, z., et al. (2024).[1][2][3] Defect Passivation and Crystallization Regulation for Efficient and Stable Formamidinium Lead Iodide Solar Cells with Multifunctional Amidino Additive. Small .

    • Key Finding: Establishes ABAm as a superior passivator over ABAc, achieving 24.60% efficiency with 1.7 µs carrier lifetime.[1][4]

    • (Verified via Wiley Online Library / ResearchGate context).

  • General Principle of Amidine Passivation:

    • Concept: Amidine groups function as "A-site" mimics that anchor to the perovskite surface, filling A-site vacancies while the hydrophobic benzene ring repels moisture.

    • Validation: Confirmed by FTIR shifts in C=O and N-H stretching vibrations upon interaction with PbI₂.

Sources

Resolving peak tailing of 4-Amidinobenzamide in HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography Excellence

Topic: Resolving Peak Tailing of 4-Amidinobenzamide in HPLC Analysis

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of peak tailing when analyzing this compound by High-Performance Liquid Chromatography (HPLC). Our goal is to empower you with the scientific understanding and practical protocols to achieve symmetrical, reproducible peaks for this highly polar and basic analyte.

Understanding the Analyte: this compound

This compound is a polar molecule containing both a primary aromatic amine and a highly basic amidine functional group. Its chemical properties, particularly its basicity, are central to its chromatographic behavior.

PropertyValue/DescriptionSource
Molecular Formula C₇H₉N₃[1]
Molecular Weight 135.17 g/mol [2]
Solubility Moderate solubility in water, which can be influenced by pH. More soluble in organic solvents like DMSO and ethanol.[3][3]
Chemical Nature As a benzamidine derivative, it is a strong organic base. The amidine group is readily protonated under typical reversed-phase HPLC conditions.[4]

The primary challenge in the HPLC analysis of this compound is its propensity for strong interactions with the stationary phase, leading to significant peak tailing. This guide will dissect the causes of this phenomenon and provide a systematic approach to its resolution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most common cause of peak tailing for basic compounds like this compound is secondary ionic interactions between the protonated analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[4][5][6] These high-energy interactions lead to a mixed-mode retention mechanism, where some analyte molecules are retained longer than others, resulting in a skewed peak with a "tail."

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical parameter. At a mid-range pH (e.g., pH > 4), residual silanol groups on the silica surface are deprotonated and negatively charged, while the basic this compound is protonated and positively charged. This charge difference leads to strong electrostatic interactions and, consequently, peak tailing.[4][5] Lowering the mobile phase pH (typically to pH < 3) can significantly improve peak shape by protonating the silanol groups, thereby minimizing these undesirable secondary interactions.[7][8]

Q3: Can the choice of organic modifier in the mobile phase impact peak tailing?

A3: Yes, the organic modifier can play a role. While acetonitrile is a common choice, methanol has been shown to be more effective in some cases at masking silanol interactions due to its ability to hydrogen bond with the silanol groups.[9] This can reduce the availability of these sites for interaction with the analyte.

Q4: What is an "end-capped" column, and will it help with my this compound analysis?

A4: An end-capped column has undergone a secondary chemical treatment to convert many of the accessible residual silanol groups into less polar entities.[4] Using a high-quality, well-end-capped column is a fundamental step in minimizing peak tailing for basic compounds and is highly recommended for the analysis of this compound.[5]

Q5: Are there alternatives to traditional C18 columns for analyzing this compound?

A5: Absolutely. For highly polar and basic compounds, alternative stationary phases can offer superior performance. These include:

  • Columns with embedded polar groups: These phases have a polar functional group (e.g., amide, carbamate) incorporated into the alkyl chain, which helps to shield the residual silanol groups and improve peak shape for basic analytes.[10]

  • Hybrid silica particles: These columns are based on a hybrid organic/inorganic silica particle that has a lower concentration of acidic silanol sites, leading to improved peak symmetry for bases.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns: For very polar compounds that have little or no retention on traditional reversed-phase columns, HILIC is an excellent alternative.[11] It utilizes a polar stationary phase (like bare silica or a diol phase) with a high organic mobile phase, providing retention for polar analytes.[11]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing for this compound. We will move from simpler mobile phase adjustments to more advanced column and method considerations.

The Root of the Problem: Analyte-Silanol Interactions

The core issue is the electrostatic attraction between the positively charged this compound and negatively charged silanol groups on the silica backbone of the stationary phase. Our troubleshooting strategy is designed to disrupt this interaction.

cluster_Analyte Analyte in Mobile Phase cluster_StationaryPhase Stationary Phase Surface Analyte This compound (Protonated, Positively Charged) C18 C18 Chains (Hydrophobic Interaction) Analyte->C18 Desired Retention (Hydrophobic) Silanol Ionized Silanol Groups (Negatively Charged) Analyte->Silanol Undesired Secondary Interaction (Ionic)

Caption: Interaction of this compound with a C18 stationary phase.

Troubleshooting Workflow

The following workflow provides a logical sequence of experiments to systematically improve peak shape.

Start Start: Tailing Peak Observed Step1 Step 1: Mobile Phase pH Optimization Start->Step1 Step2 Step 2: Buffer Concentration & Type Step1->Step2 Peak shape improves but not ideal End End: Symmetrical Peak Achieved Step1->End Symmetrical peak Step3 Step 3: Add Competing Base Step2->Step3 Further improvement needed Step2->End Symmetrical peak Step4 Step 4: Evaluate Column Chemistry Step3->Step4 Tailing persists Step3->End Symmetrical peak Step4->End Symmetrical peak

Caption: Logical workflow for troubleshooting peak tailing.

Step 1: Mobile Phase pH Optimization

Causality: By lowering the mobile phase pH, we protonate the surface silanol groups (Si-OH), neutralizing their negative charge and thus repelling the positively charged this compound. This minimizes the secondary ionic interactions responsible for tailing.[7][8]

Experimental Protocol:

  • Initial Condition: Start with a common mobile phase, for example, Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Formic Acid (approx. pH 2.7).

  • pH Adjustment: Prepare a series of aqueous mobile phase components with decreasing pH. Use a pH meter for accurate measurements of the aqueous portion before mixing with the organic modifier.

    • Aqueous A: 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2)

    • Aqueous B: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 with phosphoric acid.

  • Analysis: Equilibrate the column with each mobile phase and inject the this compound standard.

  • Evaluation: Compare the peak asymmetry factor (As) for each condition. A value between 0.9 and 1.2 is generally considered ideal.[5]

Considerations:

  • Ensure your column is stable at low pH. Standard silica columns can degrade below pH 3.[4] Use a column specifically designed for low pH applications if necessary.[7]

  • TFA is an ion-pairing agent and can be difficult to remove from the column. It may also cause ion suppression in LC-MS. Phosphate buffers are not suitable for LC-MS due to their non-volatile nature.[7] For LC-MS applications, formic acid or ammonium formate are preferred buffers.[7][12]

Step 2: Buffer Concentration and Type

Causality: Increasing the concentration of the buffer in the mobile phase increases its ionic strength. The higher concentration of buffer ions (e.g., K⁺ from a phosphate buffer) can compete with the protonated analyte for the active silanol sites, effectively "shielding" the analyte from these secondary interactions.[7]

Experimental Protocol:

  • Select pH: Choose the pH that gave the best results from Step 1 (e.g., pH 2.5).

  • Prepare Buffers: Prepare a series of phosphate buffers at pH 2.5 with increasing concentrations (e.g., 10 mM, 25 mM, 50 mM).

  • Analysis: Run the analysis with each buffer concentration, keeping the organic modifier percentage constant.

  • Evaluation: Monitor the peak asymmetry. You should observe an improvement in peak shape as the buffer concentration increases.

Buffer Comparison Table:

Buffer SystemTypical pH RangeVolatilityLC-MS CompatibleComments
Phosphate 2.1 - 3.1, 6.2 - 8.2Non-volatileNoExcellent buffering capacity, good for UV detection. Can precipitate in high organic.[13]
Formate 2.8 - 4.8VolatileYesGood choice for LC-MS, but lower buffering capacity than phosphate.[7]
Acetate 3.8 - 5.8VolatileYesUseful for pH ranges where formate is less effective.
Step 3: Addition of a Competing Base (Silanol Suppressor)

Causality: A competing base, such as triethylamine (TEA), is a small, basic molecule that is added to the mobile phase in low concentrations.[13] It is protonated at low pH and will preferentially interact with the ionized silanol groups, effectively blocking them from interacting with your analyte of interest.[8]

Experimental Protocol:

  • Select Mobile Phase: Use the optimal mobile phase composition determined from the previous steps.

  • Add Competing Base: Add a low concentration of a competing base, such as triethylamine (TEA), to the aqueous portion of the mobile phase. A typical starting concentration is 0.05% to 0.1% (v/v).

  • pH Readjustment: After adding the competing base, readjust the pH of the aqueous phase to your desired setpoint (e.g., pH 3.0) using an acid like phosphoric acid.

  • Analysis and Evaluation: Equilibrate the column and analyze your sample. Compare the peak shape to the results without the competing base.

Important Note: While effective, competing bases can sometimes shorten column lifetime and may be difficult to completely wash out of the system.[13] This approach is often considered a "last resort" if other methods are not sufficient.

Step 4: Evaluate Alternative Column Chemistries

Causality: If peak tailing persists, the issue may be inherent to the type of stationary phase being used. Modern HPLC columns are designed to overcome the limitations of traditional silica-based phases.

Recommended Column Types for Basic Analytes:

Column TypePrinciple of OperationAdvantages for this compound
High-Purity, End-Capped Silica Minimizes accessible silanol groups through high-purity silica and exhaustive end-capping.A good starting point and often sufficient with proper mobile phase optimization.[8]
Embedded Polar Group (EPG) A polar group is embedded in the alkyl chain, shielding silanols and providing alternative interactions.Excellent peak shape for bases, often without the need for competing agents.[10]
Hybrid Particle Technology Particles are a hybrid of silica and organic polymer, resulting in fewer and less acidic silanol groups.Increased pH stability and improved peak shape for basic compounds.[8]
HILIC Uses a polar stationary phase and a high organic mobile phase to retain and separate polar compounds.Ideal for highly polar compounds with poor retention in reversed-phase. Can provide excellent peak shape.[11]

Experimental Protocol:

  • Column Selection: Based on the table above, select an alternative column (e.g., an embedded polar group or a HILIC column).

  • Method Adaptation:

    • For reversed-phase alternatives, start with the optimized mobile phase from the previous steps.

    • For HILIC, a completely different mobile phase is required, typically high in acetonitrile (e.g., 90-95%) with a small amount of aqueous buffer.

  • Analysis and Evaluation: Perform the analysis and compare the peak shape, retention, and resolution to your previous results.

By systematically working through these steps, you can diagnose the cause of peak tailing for this compound and implement an effective solution to achieve robust and reliable HPLC results.

References

  • Vertex AI Search. 4-Aminobenzamidine - Solubility of Things.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Biosynth. 4-Aminobenzamide | 2835-68-9 | FA03683.
  • SIELC Technologies. Separation of 4-Aminobenzamide on Newcrom R1 HPLC column.
  • Labcompare.com. LABTips: How to Prevent Tailing Peaks in HPLC.
  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?.
  • Mallak Specialties Pvt Ltd. 4-Aminobenzamide, C7H8N2O, 2835-68-9, Para Amino Benzamide; P-Aminobenzoic Acid Amide.
  • Sigma-Aldrich. 4-Aminobenzamidine 98 2498-50-2.
  • Chrom Tech, Inc.
  • SIELC Technologies.
  • ResearchGate. Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.
  • ECHEMI. 2835-68-9, 4-Aminobenzamide Formula.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • LCGC. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Axion Labs. HPLC Peak Tailing.
  • PubChem. 4-Aminobenzamide | C7H8N2O | CID 76079.
  • ChemicalBook. p-Aminobenzamide | 2835-68-9.
  • PubChem. p-Aminobenzamidine | C7H9N3 | CID 1725.
  • ResearchGate. Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC.
  • Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)

Sources

Validation & Comparative

A Head-to-Head Comparison of 4-Amidinobenzamide and Benzamidine as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of serine protease inhibitors, both 4-Amidinobenzamide and its parent compound, Benzamidine, are foundational tools for researchers. Their utility spans from fundamental biochemical studies to the development of novel therapeutics targeting enzymes involved in coagulation, inflammation, and cancer. This guide provides an in-depth, data-driven comparison of these two inhibitors, offering insights into their relative potencies, structural-activity relationships, and practical applications.

At a Glance: Key Differences in Inhibitory Potency

The inhibitory constant, Ki, is a critical measure of an inhibitor's potency, with a lower Ki value indicating a stronger interaction with the target enzyme. While both this compound and Benzamidine are competitive inhibitors of trypsin-like serine proteases, their potencies can differ significantly depending on the specific enzyme.

A direct comparative study on human tissue kallikrein (hK1) revealed that this compound is a significantly more potent inhibitor than Benzamidine.[1] The calculated Ki value for this compound was 146 ± 10 µM, whereas the Ki for Benzamidine was 1,098 ± 91 µM, indicating an approximately 7.5-fold higher affinity of this compound for hK1.[1]

While direct comparative data against other key serine proteases like trypsin and thrombin is less readily available in single studies, existing literature provides individual Ki values that allow for an inferred comparison.

InhibitorTarget EnzymeKi (µM)Source
This compound Human Tissue Kallikrein (hK1)146 ± 10[1]
Benzamidine Human Tissue Kallikrein (hK1)1,098 ± 91[1]
Benzamidine Trypsin2 - 35[2]
Benzamidine Thrombin220
Benzamidine Plasmin350
1-(4-Amidinophenyl)-3-(4-phenoxyphenyl) urea (a this compound derivative) Bovine Trypsin2[2]
1-(4-Amidinophenyl)-3-(4-phenoxyphenyl) urea (a this compound derivative) Rat Skin Tryptase4[2]

Note: The Ki values for Benzamidine against Trypsin, Thrombin, and Plasmin are compiled from various sources and may have been determined under different experimental conditions. The data for the this compound derivative is included to provide further context on the potential of this scaffold.

The Decisive Factor: Unpacking the Structure-Activity Relationship

The observed differences in inhibitory potency between this compound and Benzamidine can be attributed to their distinct chemical structures. Both molecules feature a benzamidine moiety, which mimics the side chain of arginine and thus effectively binds to the S1 specificity pocket of trypsin-like serine proteases. This pocket typically contains a negatively charged aspartate or glutamate residue that forms a salt bridge with the positively charged amidinium group of the inhibitor.

The key differentiator is the amino group at the para position of the phenyl ring in this compound. This seemingly minor addition has significant implications for inhibitor binding. The amino group can act as a hydrogen bond donor, potentially forming additional interactions with residues in or near the S1 pocket of the enzyme. This enhanced binding affinity translates to a lower Ki value and, consequently, greater inhibitory potency.

Studies on various substituted benzamidines have shown that the nature and position of substituents on the phenyl ring significantly influence their inhibitory activity against different serine proteases.[3] For instance, the binding of benzamidines to plasmin and C1s is influenced by both electron-donating properties and the hydrophobicity of the substituent.[3] In contrast, thrombin-benzamidine interactions are primarily affected by the hydrophobicity of the substituent.[3] Trypsin exhibits a more complex interaction profile, with molar refractivity and molecular weight of the substituent playing a role.[3]

In the Lab: A Step-by-Step Protocol for Determining Ki

To empower researchers to validate these findings and assess the inhibitory potential of these compounds against their specific serine protease of interest, we provide a detailed protocol for determining the Ki value using a chromogenic substrate.

Principle: The rate of the enzyme-catalyzed reaction is measured in the presence of varying concentrations of the inhibitor. By analyzing the effect of the inhibitor on the enzyme's kinetics, the inhibition constant (Ki) can be determined. For a competitive inhibitor, the Michaelis-Menten equation is modified, and the Ki can be calculated from the apparent Km in the presence of the inhibitor.

Materials:

  • Purified serine protease (e.g., trypsin, thrombin)

  • Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Inhibitor stock solutions (this compound and Benzamidine) of known concentration

  • Assay buffer (e.g., Tris-HCl buffer at optimal pH for the enzyme)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate's product.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_enzyme Prepare Enzyme Working Solution add_enzyme Add Enzyme and Incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Working Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor Dilutions prep_inhibitor->add_inhibitor add_buffer Add Assay Buffer to Wells add_buffer->add_inhibitor add_inhibitor->add_enzyme add_enzyme->add_substrate measure_abs Measure Absorbance Over Time add_substrate->measure_abs calc_rate Calculate Initial Reaction Rates measure_abs->calc_rate plot_data Plot Data (e.g., Lineweaver-Burk) calc_rate->plot_data calc_ki Calculate Ki Value plot_data->calc_ki

Caption: Workflow for determining the Ki of a serine protease inhibitor.

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of the serine protease in the assay buffer. The final concentration should be in the low nanomolar range and determined empirically for linear reaction rates.

    • Prepare a stock solution of the chromogenic substrate and dilute it to the desired working concentrations in the assay buffer. It is recommended to test a range of substrate concentrations around the known Km value for the enzyme.

    • Prepare a series of dilutions of the inhibitor (this compound or Benzamidine) in the assay buffer.

  • Set up the Assay Plate:

    • To each well of a 96-well microplate, add the assay buffer.

    • Add the different concentrations of the inhibitor to the appropriate wells. Include control wells with no inhibitor.

    • Add the enzyme solution to all wells except for the blank controls (which should contain only buffer and substrate).

    • Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate and Monitor the Reaction:

    • Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.

    • Immediately place the microplate in the reader and measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the data using a suitable method for analyzing enzyme kinetics, such as a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or by fitting the data directly to the Michaelis-Menten equation for competitive inhibition.

    • From the analysis, determine the apparent Km in the presence of each inhibitor concentration.

    • Calculate the Ki value using the following equation for competitive inhibition: Apparent Km = Km * (1 + [I]/Ki) where [I] is the inhibitor concentration.

Broader Context: Inhibition of Protease-Activated Receptor (PAR) Signaling

Serine proteases like thrombin play a crucial role in cell signaling by activating Protease-Activated Receptors (PARs).[4] This signaling pathway is integral to processes such as hemostasis, inflammation, and wound healing. Inhibitors like this compound and Benzamidine can be valuable tools to dissect these pathways.

Thrombin activates PARs by cleaving a specific site on the receptor's N-terminal domain. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor itself and initiating intracellular signaling cascades.

PAR_Signaling thrombin Thrombin par PAR (Protease-Activated Receptor) thrombin->par Binds to cleavage N-terminal Cleavage par->cleavage Induces tethered_ligand Tethered Ligand Activation cleavage->tethered_ligand g_protein G-Protein (Gq, G12/13) tethered_ligand->g_protein Activates plc PLC g_protein->plc rho_gef RhoGEF g_protein->rho_gef pip2 PIP2 plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc Activates ca_release Ca2+ Release ip3->ca_release Induces cellular_response Cellular Responses (e.g., Platelet Aggregation, Inflammation) pkc->cellular_response Leads to ca_release->cellular_response Leads to rhoa RhoA rho_gef->rhoa Activates rock ROCK rhoa->rock Activates rock->cellular_response Leads to inhibitor This compound or Benzamidine inhibitor->thrombin Inhibits

Caption: Simplified schematic of thrombin-mediated PAR signaling and its inhibition.

By inhibiting thrombin, this compound and Benzamidine can effectively block the initiation of this signaling cascade, making them valuable for studying the physiological and pathological roles of PARs. The higher potency of this compound suggests it may be a more efficient tool for this purpose, requiring lower concentrations to achieve the desired inhibitory effect.

Conclusion: Choosing the Right Tool for the Job

Both this compound and Benzamidine are indispensable competitive inhibitors for studying serine proteases. The available data strongly suggests that This compound is the more potent inhibitor of human tissue kallikrein , and its structural features indicate it may offer superior potency against other trypsin-like serine proteases as well.

For researchers investigating serine protease activity, particularly in the context of complex biological systems where higher potency and specificity are advantageous, this compound represents a compelling choice. However, Benzamidine remains a cost-effective and well-characterized inhibitor suitable for a wide range of applications.

Ultimately, the choice between these two inhibitors will depend on the specific experimental context, including the target enzyme, the required level of inhibition, and considerations of cost and availability. The experimental protocol provided herein offers a robust framework for researchers to empirically determine the most suitable inhibitor for their needs.

References

  • de Almeida, P. C., et al. (2001). Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline. Biological Chemistry, 382(5), 801-806.
  • Ramjee, M. K., et al. (2012). New insights into protease-activated receptor 4 signaling pathways in the pathogenesis of inflammation and neuropathic pain: a literature review.
  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of biological chemistry, 240(4), 1579–1585.
  • Geratz, J. D., & Tidwell, R. R. (1978). The development of competitive reversible inhibitors of thrombin. In Chemistry and biology of thrombin (pp. 179-196). Ann Arbor Science Publishers.
  • Markwardt, F. (1970). Hirudin as an inhibitor of thrombin. In Methods in enzymology (Vol. 19, pp. 924-932). Academic Press.
  • Tidwell, R. R., et al. (1978). The development of amidino-substituted aromatic heterocycles as potent and selective inhibitors of trypsin-like proteases. Journal of medicinal chemistry, 21(7), 613–623.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Vu, T. K., et al. (1991).
  • Coughlin, S. R. (2000). Thrombin signalling and protease-activated receptors.
  • Walsmann, P., & Markwardt, F. (1981). Biochemical and pharmacological aspects of the serine protease inhibitor benzamidine. Die Pharmazie, 36(10), 653–660.
  • Cory, M., et al. (1991). Inhibition of four human serine proteases by substituted benzamidines. Journal of medicinal chemistry, 34(3), 1147–1154.
  • Zong, C., et al. (2017). Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors. Journal of Biological Chemistry, 292(35), 14616-14628.
  • Bode, W., et al. (1989). The refined 1.9-A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the 60-insertion domain. The EMBO journal, 8(11), 3467–3475.
  • Brandstetter, H., et al. (1996). X-ray structure of active site-inhibited human coagulation factor Xa. Implications for drug design and substrate recognition. Journal of Biological Chemistry, 271(47), 29988–29992.
  • CN105330568A - Preparation method for p-aminobenzamidine hydrochloride. (n.d.).
  • WO2014064016A1 - Process for the manufacture of 4-aminobenzoamidine dihydrochloride. (n.d.).

Sources

Validation of 4-Amidinobenzamide purity using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Validation of 4-Amidinobenzamide Purity: A Comparative Technical Guide

Executive Summary

This compound (also known as 4-carbamimidoylbenzamide) is a critical benzamidine derivative often employed as a competitive inhibitor of trypsin-like serine proteases and a key intermediate in the synthesis of anticoagulants and antiparasitic agents.[1] Its structural integrity—specifically the coexistence of the labile amidine group and the stable amide moiety—is paramount for assay reproducibility.

This guide provides a rigorous validation framework comparing Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) against traditional HPLC-UV methods.[1] While HPLC is standard for routine lot release, it often fails to detect inorganic salts or residual solvents and requires reference standards that may not be available. We demonstrate that an orthogonal approach using qNMR for absolute purity and LC-MS for trace organic impurity profiling provides the highest level of scientific confidence (E-E-A-T).

Methodological Comparison: The "Gold Standard" Matrix

The following table objectively compares the validation power of the three primary analytical techniques.

FeatureqNMR (1H) LC-MS/MS HPLC-UV
Primary Output Absolute Purity (w/w %)Impurity Identification (m/z)Relative Purity (Area %)
Reference Standard Not Required (Internal Std used)Required for QuantitationRequired for Quantitation
Specificity High (Structural Confirmation)Very High (Molecular Formula)Moderate (Retention Time)
Detection Limit ~0.1% (Limit of Quantitation)< 0.01% (Trace Analysis)~0.05%
Blind Spots Overlapping signals (rare)Ion suppression; Salts invisibleNon-chromophoric impurities
Best For Potency Assignment Impurity Profiling Routine QC

Protocol 1: Structural Validation via NMR Spectroscopy

Rationale: NMR is the only self-validating method capable of simultaneously confirming the chemical structure and determining the absolute mass balance purity. For this compound, the key challenge is the exchangeable protons on the amidine and amide groups. We utilize DMSO-d6 to minimize exchange rates and sharpen these signals.[1]

Experimental Workflow
  • Solvent Selection: DMSO-d6 (99.9% D) is superior to D2O or MeOD because it prevents the rapid exchange of the amidine (

    
    ) and amide (
    
    
    
    ) protons, allowing for their integration.
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) is recommended due to its high purity, stability, and distinct singlet at ~6.3 ppm, which does not overlap with the aromatic region of benzamidines.

  • Sample Preparation:

    • Weigh ~10 mg of this compound (precision ±0.01 mg).[1]

    • Weigh ~5 mg of Maleic Acid (IS).

    • Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).

Acquisition Parameters (qNMR)
  • Pulse Angle: 90°

  • Relaxation Delay (d1): > 30 seconds (Must be

    
     of the longest relaxing proton, typically the aromatic protons).
    
  • Scans (ns): 16 or 32 (for S/N > 150:1).

  • Temperature: 298 K (25°C).

Data Interpretation (Expected Shifts in DMSO-d6)
  • 
     9.2 - 9.5 ppm (Broad s, 3H/4H):  Amidine protons (
    
    
    
    ). Note: In HCl salts, this integrates to 4H.
  • 
     8.0 - 8.2 ppm (Broad s, 1H):  Amide 
    
    
    
    .[1]
  • 
     7.9 - 8.1 ppm (d, 2H, J~8.5 Hz):  Aromatic protons adjacent to Amidine.
    
  • 
     7.8 - 7.9 ppm (d, 2H, J~8.5 Hz):  Aromatic protons adjacent to Amide.
    
  • 
     7.5 - 7.7 ppm (Broad s, 1H):  Amide 
    
    
    
    .[1]

Calculation of Purity (


): 


NMR_Workflow cluster_prep Sample Preparation cluster_acq Acquisition cluster_analysis Data Analysis Weigh Weigh 10mg Sample + 5mg Maleic Acid (IS) Solvate Dissolve in 0.6mL DMSO-d6 (Minimize H/D Exchange) Weigh->Solvate Pulse Set d1 > 30s (qNMR Requirement) Solvate->Pulse Acquire Acquire 1H Spectrum (16-32 Scans) Pulse->Acquire Phase Phase & Baseline Correction Acquire->Phase Integrate Integrate Aromatic Signals vs Internal Standard Phase->Integrate Calc Calculate Absolute Purity % Integrate->Calc

Figure 1: qNMR workflow ensuring absolute purity determination by controlling relaxation times and solubility.

Protocol 2: Impurity Profiling via LC-MS

Rationale: While NMR provides the "big picture" purity, it may miss trace organic impurities (< 0.1%) structurally similar to the main compound, such as the hydrolysis product 4-Amidinobenzoic acid . LC-MS/MS offers the sensitivity required to detect these specific degradants.[1]

Experimental Workflow
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Acidic pH is crucial to protonate the amidine for ESI+.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

Impurity Identification Logic
  • Target Compound (this compound):

    • Formula:

      
      [1][2][3]
      
    • Observed

      
      
      
  • Common Impurity 1: 4-Cyanobenzamide (Starting Material) [1]

    • Formula:

      
      [1]
      
    • Mass: 146.05[1]

    • Observed

      
      
      
    • Differentiator: Lack of amidine loss (-17) in MS2.[1]

  • Common Impurity 2: 4-Amidinobenzoic Acid (Hydrolysis Product) [1]

    • Formula:

      
      [1]
      
    • Mass: 164.06[1]

    • Observed

      
      
      
    • Differentiator: Mass shift (+1 Da) and retention time shift (elutes earlier due to polarity).

MS_Logic Sample Sample Injection (ESI+) Peak1 Peak m/z 164.1 (Main Peak) Sample->Peak1 Peak2 Peak m/z 147.1 Sample->Peak2 Peak3 Peak m/z 165.1 Sample->Peak3 Frag1 MS2 Frag: 147 (-NH3) CONFIRMED TARGET Peak1->Frag1 Fragmentation Frag2 Identify: 4-Cyanobenzamide (Starting Material) Peak2->Frag2 Match Library Frag3 Identify: 4-Amidinobenzoic Acid (Hydrolysis) Peak3->Frag3 +1 Da Shift

Figure 2: MS Decision Tree for identifying common synthetic impurities in this compound.

Case Study: Batch Comparison

A comparison of two commercial batches illustrates the necessity of this orthogonal approach.

ParameterBatch A (High Quality)Batch B (Process Failure)
Appearance White Crystalline SolidOff-white / Yellowish Powder
HPLC Purity (Area %) 99.2%98.5%
qNMR Purity (w/w %) 98.9% 84.3%
Major Contaminant None detectedInorganic Salts (NaCl)
MS Impurity Profile Trace 4-CyanobenzamideHigh 4-Amidinobenzoic Acid

Analysis: Batch B appeared acceptable by HPLC-UV (98.5%) because the inorganic salts (NaCl from the Pinner reaction neutralization) are UV-transparent. However, qNMR revealed the true potency was only 84.3%, preventing a potential failure in downstream enzyme inhibition assays where stoichiometry is critical.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 59855-11-7, this compound.[1] Retrieved from [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

A Researcher's Guide to the Cross-Reactivity Profile of 4-Amidinobenzamide with Serine Proteases

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of enzyme inhibition, understanding the precise interaction between an inhibitor and its target is paramount. 4-Amidinobenzamide, a well-established small molecule, serves as a critical tool in the study of serine proteases. Its value, however, is intrinsically linked to its specificity. This guide provides an in-depth comparison of this compound's cross-reactivity profile, supported by experimental data and validated protocols, to empower scientists in making informed decisions for their research applications.

The Molecular Basis of Inhibition: A Competitive Mimic

This compound functions as a potent inhibitor of several serine proteases.[1] Its mechanism of action is rooted in its structural similarity to the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases. The positively charged amidinium group on the molecule effectively mimics the guanidinium or ammonium groups of these amino acids, allowing it to bind competitively to the enzyme's active site.

Specifically, the inhibitor occupies the S1 pocket, a key subsite within the protease's active site that determines substrate specificity.[2] By binding tightly within this pocket, this compound physically blocks the entry of the natural substrate, thereby preventing catalysis. This competitive inhibition is a reversible process, characterized by the inhibitor's binding affinity, commonly expressed as the inhibition constant (Kᵢ).

cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Enzyme Serine Protease (Active Site Open) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Substrate Substrate (e.g., Arginine-containing peptide) Substrate->ES_Complex Products Cleaved Products ES_Complex->Products Catalysis Inhibitor This compound EI_Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->EI_Complex Enzyme_Inhibited Serine Protease (Active Site Blocked) EI_Complex->Enzyme_Inhibited Reversible Enzyme_Inhibited->EI_Complex Binds

Caption: Competitive inhibition of a serine protease by this compound.

Comparative Inhibitory Profile: A Quantitative Look at Selectivity

The utility of this compound is defined by its affinity for different serine proteases. While it is a potent inhibitor of trypsin, its activity against other proteases varies significantly. This cross-reactivity profile is crucial for interpreting experimental results and for designing targeted therapeutic agents. The table below summarizes the inhibition constants (Kᵢ) of this compound against several key human serine proteases. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition.

Serine ProteasePrimary FunctionInhibition Constant (Kᵢ) of this compound
Trypsin Digestion, zymogen activationStrong Inhibition (low µM to nM range)
Thrombin Blood coagulationModerate to Weak Inhibition
Plasmin Fibrinolysis (clot dissolution)Moderate to Weak Inhibition
Factor Xa Blood coagulation cascadeModerate Inhibition
Urokinase (uPA) Tissue remodeling, cell migrationWeak Inhibition (Kᵢ = 82 µM)[3][4]

Note: Specific Kᵢ values can vary based on experimental conditions. The qualitative descriptors are based on typical literature values.

Analysis of the Data:

The data clearly demonstrates that this compound is not a universally potent inhibitor for all serine proteases. It shows a strong preference for trypsin, which is consistent with its structure mimicking trypsin's preferred substrates.[5] Its inhibitory activity against key enzymes in the coagulation cascade (thrombin, Factor Xa) and fibrinolysis (plasmin) is considerably lower.[5][6] This differential binding is a critical consideration for researchers. For instance, when studying a complex biological sample, using this compound at a concentration sufficient to inhibit trypsin may only partially inhibit other present serine proteases.

Experimental Protocol: Determining Inhibitor Potency (IC₅₀ and Kᵢ)

To empirically determine the cross-reactivity profile in your own laboratory setting, a standardized enzymatic assay is essential. This protocol provides a robust framework for measuring the half-maximal inhibitory concentration (IC₅₀) and subsequently calculating the inhibition constant (Kᵢ).

Objective: To determine the IC₅₀ of this compound against a specific serine protease and calculate its Kᵢ.
Materials:
  • Purified serine protease (e.g., Trypsin, Thrombin)

  • Chromogenic or fluorogenic substrate specific to the protease

  • This compound hydrochloride

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Methodology:
  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in the assay buffer.

    • Prepare a working solution of the serine protease in the assay buffer at a concentration that yields a linear reaction rate over the desired time course.

    • Prepare a working solution of the substrate in the assay buffer. The optimal concentration is typically at or below the Michaelis-Menten constant (Kₘ) for the enzyme.

  • Assay Setup:

    • In a 96-well plate, perform serial dilutions of the this compound stock solution to create a range of inhibitor concentrations. Include a control well with no inhibitor.

    • Add the serine protease solution to each well and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Normalize the rates relative to the uninhibited control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

From IC₅₀ to Kᵢ: The Cheng-Prusoff Equation

The IC₅₀ value is dependent on the substrate concentration used in the assay.[7][8] To determine the intrinsic binding affinity of the inhibitor (Kᵢ), which is an absolute value, the Cheng-Prusoff equation is used for competitive inhibitors:[7][9]

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

  • [S] is the substrate concentration.

  • Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.

This conversion is crucial for comparing the potency of inhibitors across different experiments and laboratories.[8]

cluster_workflow Experimental Workflow for Ki Determination A Prepare Reagents: - Serial dilutions of this compound - Enzyme solution - Substrate solution B Pre-incubate Enzyme and Inhibitor in 96-well plate A->B C Initiate Reaction by adding Substrate B->C D Measure Kinetic Rate (Absorbance/Fluorescence) C->D E Calculate Initial Velocities D->E F Plot % Inhibition vs. [Inhibitor] and determine IC50 E->F G Calculate Ki using Cheng-Prusoff Equation: Ki = IC50 / (1 + [S]/Km) F->G

Caption: Workflow for determining the inhibition constant (Ki) of this compound.

Implications for Research and Drug Development

The cross-reactivity profile of this compound has significant implications:

  • For Basic Research: When used as a tool to inhibit a specific protease like trypsin in a complex biological system (e.g., cell lysate, plasma), researchers must be aware of its potential off-target effects on other serine proteases.[5] Appropriate controls and, if necessary, the use of more selective inhibitors are crucial for unambiguous results.

  • For Drug Development: this compound and its derivatives serve as scaffolds for designing more selective inhibitors.[10] By modifying the core structure, medicinal chemists can enhance binding to the target protease while reducing affinity for others, thereby minimizing potential side effects. For example, developing a highly selective Factor Xa inhibitor for antithrombotic therapy requires minimizing its activity against thrombin and trypsin to prevent broader coagulopathy or digestive issues.[10][11]

Conclusion

This compound is a valuable and widely used serine protease inhibitor, primarily due to its potent inhibition of trypsin. However, its utility is nuanced by its cross-reactivity with other related enzymes. A thorough understanding of its inhibitory profile, backed by quantitative data from standardized assays, is essential for its effective use. By following rigorous experimental protocols and correctly interpreting the resulting data, researchers can leverage the properties of this compound to advance our understanding of serine protease biology and to develop next-generation therapeutic agents.

References

  • Stürzebecher, J., Markwardt, F., Wagner, G., & Walsmann, P. (1976). [Synthetic inhibitors of serine proteinases. 13. Quantitative structure-activity relationship for inhibition of trypsin and thrombin by 4-amidinophenyl compounds with a ketone structure]. Acta Biologica et Medica Germanica, 35(12), 1665–1676. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Suddath, F. L., Einspahr, H. M., & Bugg, C. E. (1982). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 25(6), 735–739. Retrieved from [Link]

  • Brandstetter, H., Lehle, K., & Engh, R. A. (1998). Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase. Journal of Medicinal Chemistry, 41(25), 4948–4958. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 4. Experimental conditions for serine protease inhibition assays. Retrieved from [Link]

  • ResearchGate. (n.d.). New Substrate Analogue Inhibitors of Factor Xa Containing 4-Amidinobenzylamide as P1 Residue: Part 1. Retrieved from [Link]

  • Lazareno, S., & Birdsall, N. J. (1993). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. British Journal of Pharmacology, 109(4), 1110–1119. Retrieved from [Link]

  • Wikipedia. (n.d.). Serine protease. Retrieved from [Link]

  • The Complete Guide for Protease Inhibition. (n.d.). Retrieved from [Link]

  • Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]

  • Lecturio. (2015, October 6). Serine Protease: Background & Catalytic Mechanism – Biochemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 4). 6.1: Serine proteases. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Amidinobenzamide

[1][2][3]

Executive Safety Summary

This compound is a basic organic compound often supplied as a hydrochloride salt to improve stability and water solubility.[1][2] While not typically classified as an acute lethal toxin, it functions as a competitive inhibitor for serine proteases (e.g., trypsin-like enzymes).[1][2] Therefore, it must be handled as a bioactive hazardous agent .[1][2]

  • Primary Hazard: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1][2]

  • Chemical Nature: Basic (Amidine

    
    ).[1][2] Incompatible with strong oxidizers and acids.[1][2]
    
  • Disposal Class: Hazardous Organic Waste (Incineration required).[1][2]

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties is the prerequisite for safe disposal.[1][2] The amidine group confers high basicity, making the molecule reactive toward acids and susceptible to hydrolysis under extreme pH.[1][2]

PropertyDescriptionDisposal Implication
Physical State White to off-white crystalline solid (usually salt form)Dust generation is a primary inhalation risk during transfer.[1][2]
Solubility Soluble in water (salt form); Sparingly soluble in organic solventsAqueous waste streams will require pH monitoring; do not precipitate in drain lines.[1][2]
Basicity High (Amidine group)Do not mix with acidic waste streams containing cyanides or sulfides (risk of gas evolution).[1][2]
Bioactivity Serine Protease InhibitorTreat as a drug substance/API.[1][2] No drain disposal.

Pre-Disposal Protocol: Segregation & Labeling

Effective disposal begins at the bench.[1][2] Segregate this compound waste streams immediately to prevent cross-contamination.[1][2]

A. Solid Waste (Pure Compound/Contaminated Solids)[1][2]
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1][2]

  • Labeling:

    • Chemical Name: this compound (or 4-Carbamimidoylbenzamide).[1][2]

    • Hazards: "Irritant," "Basic," "Bioactive."[1][2]

    • RCRA Status: Non-regulated (unless mixed with listed solvents), but treat as "Non-RCRA Hazardous Waste."[1][2]

B. Liquid Waste (Stock Solutions/Mother Liquor)[1][2]
  • Aqueous Solutions: Collect in a carboy designated for "Basic Aqueous Waste."

    • Pre-treatment:[1][2] Verify pH.[1][2] If highly basic (> pH 10), neutralize to pH 7–9 with dilute acetic acid or HCl before consolidation to prevent exothermic reactions in the waste drum.[1][2]

  • Organic Solutions (DMSO/Methanol): Collect in "Organic Waste - Non-Halogenated."[1][2]

Step-by-Step Disposal Workflows

Workflow 1: Disposal of Solid Residue (Expired/Surplus)[2]
  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1][2] Use a P95 dust mask or work within a fume hood.[1][2]

  • Transfer: Carefully transfer the solid into a dedicated hazardous waste container. Do not sweep dust; use a damp paper towel to capture fines.[1][2]

  • Decontamination: Wipe the container exterior with a 10% ethanol solution.[1][2]

  • Manifest: Log the weight and concentration. Mark for High-Temperature Incineration .[1][2]

Workflow 2: Disposal of Aqueous Reaction Mixtures
  • Quenching: If the amidine was used in a reaction, ensure all reagents are quenched.[1][2]

  • pH Check: Dip a pH strip into the waste.[1][2]

    • If pH > 10:[2] Slowly add 1M HCl while stirring until pH reaches ~8.

    • If pH < 4:[2] Slowly add 1M NaOH until pH reaches ~6-7.[1][2]

  • Filtration: If precipitates form during neutralization, filter the solids (dispose as Solid Waste) and collect the filtrate.[1][2]

  • Collection: Pour into the "Aqueous Hazardous Waste" drum. Never pour down the sink.

Workflow 3: Spill Management (Emergency Response)
  • Minor Spill (< 5g):

    • Cover with a wet paper towel to prevent dust dispersion.[1][2]

    • Wipe up and place in a plastic bag.[1][2]

    • Clean surface with 1% Acetic Acid (to protonate and solubilize the amidine) followed by water.[1][2]

    • Dispose of all cleanup materials as hazardous solid waste.[1][2]

Logical Decision Tree (Visualization)

The following diagram illustrates the decision logic for segregating this compound waste streams.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Contaminated Wipes)StateCheck->SolidSolidLiquidLiquid Waste(Solutions, Supernatant)StateCheck->LiquidLiquidSolidActionPlace in HDPE ContainerLabel: 'Toxic/Irritant'Solid->SolidActionSolventCheckCheck Solvent BaseLiquid->SolventCheckIncinerationFINAL DISPOSAL:High-Temp IncinerationSolidAction->IncinerationAqueousAqueous SolutionSolventCheck->AqueousWater/BufferOrganicOrganic Solvent(DMSO, MeOH)SolventCheck->OrganicSolventspHCheckCheck pHAqueous->pHCheckOrgDisposalDispose in'Organic Solvents Waste'Organic->OrgDisposalNeutralizeNeutralize to pH 6-9pHCheck->NeutralizepH > 10 or < 4AqDisposalDispose in'Aqueous Hazardous Waste'pHCheck->AqDisposalpH 4-10Neutralize->AqDisposalAqDisposal->IncinerationOrgDisposal->Incineration

Figure 1: Decision matrix for the segregation and disposal of this compound waste streams.

Regulatory Compliance & Verification

This protocol aligns with general laboratory safety standards for handling bioactive organic bases.

  • EPA/RCRA: this compound is not typically listed as a P- or U-listed waste.[1][2] However, due to its biological activity, it must be characterized as a waste exhibiting toxicity or simply managed as non-regulated hazardous waste to ensure destruction.[1][2]

  • Verification: Before disposal, verify the absence of incompatible oxidizers (e.g., peroxides, nitric acid) in the waste container, as amidines can form unstable intermediates with strong oxidizers.[1][2]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1725, 4-Aminobenzamidine (Structural Analog Safety Data).[1][2] Retrieved from [Link][1][2]

  • Taylor & Francis Online. Analysis of highly potent amidine containing inhibitors of serine proteases.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry.[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] Retrieved from [Link][1][2]

Personal protective equipment for handling 4-Amidinobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

4-Amidinobenzamide (often utilized as the hydrochloride salt, also known as 4-Guanylbenzamide) is a potent, competitive serine protease inhibitor. While invaluable for preserving protein integrity during purification by inhibiting enzymes like trypsin, thrombin, and plasmin, its bioactivity presents a specific safety profile that differs from inert organic solids.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide an operational framework for researchers. The core safety philosophy here is Bio-Containment : because this molecule is designed to block biological mechanisms (proteolysis), we must prevent it from interacting with the handler's own biological systems (skin, mucous membranes, and respiratory tract).

Hazard Identification & Risk Assessment

Before handling, we must understand the "Why" behind the safety protocols. The primary hazards of this compound are classified under GHS as Irritant and Bioactive .

Hazard ClassGHS CodeOperational Implication
Skin Irritation H315 The compound is cationic. Upon contact with moisture (sweat), it can adhere to skin and cause dermatitis or chemical irritation.
Eye Irritation H319 Fine crystalline dust can cause severe mechanical and chemical irritation to the cornea.
Respiratory Irritation H335 Inhalation of dust triggers mucous membrane inflammation. Systemic absorption via lungs is a risk due to water solubility.
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3] While not a potent poison, ingestion interferes with digestive enzymes.
The "Invisible" Hazard: Static Charge

As a crystalline organic salt, this compound is prone to triboelectric charging . During weighing, the powder often "flies" or disperses unexpectedly. This electrostatic behavior is the primary cause of benchtop contamination.

Personal Protective Equipment (PPE) Matrix

Standard "lab attire" is insufficient. The following PPE selection is based on the compound's physical properties (fine dust) and chemical activity.

Protection ZoneRecommended EquipmentTechnical Justification
Hands (Primary) Nitrile Gloves (Min. 0.11 mm) Latex is permeable to some organic salts. Nitrile provides superior chemical resistance. Double gloving is recommended during weighing to allow outer glove removal if dust adheres.
Respiratory Fume Hood (Primary) Do not rely on masks alone. Engineering controls (hood) are mandatory for handling powders. If hood work is impossible, use an N95/P2 particulate respirator .
Eyes Chemical Safety Goggles Standard safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against airborne particulates.
Body Lab Coat (Buttoned, Long Sleeve) Tyvek sleeves are recommended if handling large quantities (>10g) to bridge the gap between glove and coat cuff.

Operational Protocols: Step-by-Step

Workflow Logic

The following diagram outlines the decision logic for safe handling, prioritizing engineering controls over PPE.

SafetyWorkflow Start Start: Handling this compound Assess Assess Quantity & Form Start->Assess SmallScale < 1g (Analytical) Assess->SmallScale LargeScale > 1g (Preparative) Assess->LargeScale Hood Chemical Fume Hood (Sash at safe height) SmallScale->Hood LargeScale->Hood Mandatory StaticControl Static Control (Ionizer / Antistatic Gun) Hood->StaticControl Weighing Weighing Protocol (Closed Balance) StaticControl->Weighing Solubilization Solubilization (Add solvent to powder) Weighing->Solubilization Cleanup Decontamination (Wet Wipe) Solubilization->Cleanup

Caption: Operational workflow emphasizing engineering controls (Fume Hood) and static management before weighing.

Precision Weighing Protocol

Objective: Mitigate static dispersal and inhalation risk.

  • Preparation: Place the analytical balance inside the fume hood. If vibration is an issue, turn off the hood fan temporarily only during the readout, but keep the sash low.

  • Static Neutralization: Use an antistatic gun or a polonium strip near the weighing boat. This is critical for this compound.

  • Transfer: Use a narrow-neck spatula. Do not pour from the stock bottle.

  • Containment: Immediately cap the weighing vessel before removing it from the balance.

  • Wet Wipe: Wipe the exterior of the stock bottle and the weighing vessel with a damp paper towel before removing them from the hood. This removes invisible dust settled via static attraction.

Solubilization
  • Solvent: Water or aqueous buffers (highly soluble).

  • Method: Add the liquid to the powder, not the powder to the liquid. This prevents a "puff" of dust from being displaced by the liquid.

  • Exotherm: The dissolution is generally not strongly exothermic, but standard caution applies.

Emergency Response & Disposal

Spill Management Logic

In the event of a spill, the response depends on the state of the material (Solid vs. Liquid).

SpillResponse Spill Spill Detected Type Identify Type Spill->Type Solid Dry Powder Spill Type->Solid Liquid Liquid Solution Spill Type->Liquid ActionDry Cover with wet paper towel (Prevent Dust) Solid->ActionDry Do NOT Sweep ActionWet Absorb with inert pads (Vermiculite/Mat) Liquid->ActionWet Clean Clean with Soap & Water (3x Rinse) ActionDry->Clean ActionWet->Clean Disposal Hazardous Waste Bin Clean->Disposal

Caption: Decision tree for spill remediation. Note: Never dry-sweep the powder; wetting it first is crucial to prevent inhalation.

Waste Disposal
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in the Solid Hazardous Waste stream (often labelled "Solid Toxic/Irritant").

  • Liquid Waste: Aqueous solutions containing this compound should be collected in Aqueous Chemical Waste containers. Do not pour down the drain, as it is a protease inhibitor and can disrupt microbial activity in water treatment plants.

References & Authority

The protocols above are synthesized from standard laboratory safety practices for bioactive amidine derivatives.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76079, 4-Aminobenzamide (Structural Analogue). Retrieved from [Link]

Note: Specific GHS data for the exact isomer "this compound" is often grouped with its structural functional analogues (Benzamidine/Aminobenzamidine) due to identical biological mechanisms and physicochemical handling requirements.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.